Amy-101
Description
Properties
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGYEMSJUFFHT-UWABRSFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H117N23O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1789.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427001-89-5 | |
| Record name | AMY-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMY-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AMY-101: A Technical Deep Dive into its Mechanism of Complement C3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMY-101, a third-generation compstatin analog, is a potent and selective inhibitor of the central complement component C3. By binding to a specific site on the C3 molecule, this compound effectively blocks the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the amplification of the complement cascade through all three pathways: classical, lectin, and alternative. This targeted inhibition prevents the generation of downstream inflammatory mediators and the formation of the lytic membrane attack complex, offering a promising therapeutic strategy for a range of complement-mediated diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Targeting the Central Hub of Complement Activation
This compound is a synthetic cyclic peptide that demonstrates high affinity and specificity for human and primate complement component C3.[1] Its mechanism of action is centered on preventing the pivotal cleavage of C3, a crucial step where all three complement activation pathways converge.[2]
Binding Site and Steric Hindrance
Crystallographic studies of the parent compstatin molecule in complex with a C3 fragment (C3c) have revealed the precise binding location.[3][4][5] this compound binds to a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 on the β-chain of the C3 molecule.[4] This binding does not induce a significant conformational change in C3 but rather acts as a steric impediment.[3] By occupying this site, this compound physically blocks the access of C3 convertases (C3bBb and C4b2a) to their substrate, C3, thereby preventing its cleavage.[3][6]
Downstream Consequences of C3 Inhibition
By preventing the generation of C3a and C3b, this compound effectively abrogates the key downstream functions of the complement system:
-
Inflammation: The production of the potent anaphylatoxin C3a, which recruits and activates immune cells, is blocked.[2]
-
Opsonization: The deposition of C3b on target surfaces, a critical step for phagocytosis, is inhibited.
-
Terminal Pathway Activation: The formation of C5 convertase (C3bBbC3b or C4b2aC3b) is prevented, thereby blocking the cleavage of C5 into the chemoattractant C5a and the initiating component of the Membrane Attack Complex (MAC), C5b.[7]
Quantitative Data on this compound Activity
The efficacy of this compound as a C3 inhibitor is supported by robust quantitative data from various in vitro and preclinical studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to C3 | 0.5 nM | Surface Plasmon Resonance (SPR) | [7] |
| Preclinical Efficacy (Periodontitis Model - NHPs) | Significant reduction in Gingival Index (p < 0.05) and Bleeding on Probing (p < 0.01) | In vivo non-human primate model | [2] |
| Clinical Efficacy (Phase IIa, Periodontitis) | Significant reduction in Modified Gingival Index (p < 0.001) and Bleeding on Probing (p < 0.001) | Randomized, placebo-controlled, double-blind, split-mouth trial | [8] |
| Biomarker Modulation (Phase IIa, Periodontitis) | Significant reduction in MMP-8 and MMP-9 levels in gingival crevicular fluid (p < 0.05) | ELISA | [8] |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the binding affinity and kinetics of this compound to its target, C3.
Objective: To quantify the association (ka) and dissociation (kd) rate constants and calculate the equilibrium dissociation constant (Kd).
Materials:
-
Biacore instrument (e.g., Biacore 3000)
-
CM5 sensor chip
-
Amine coupling kit
-
Purified human C3
-
This compound (Cp40)
-
Running buffer (e.g., PBS with 0.005% Tween-20)
Protocol:
-
Immobilization of C3: Purified human C3 is immobilized on a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 5000 resonance units (RU).[9]
-
Analyte Injection: A series of increasing concentrations of this compound (e.g., 1.25, 2.5, 5, 10, and 20 nM) are injected sequentially over the C3-coated surface at a constant flow rate (e.g., 30 µl/min) for a defined association time (e.g., 2 minutes).[9]
-
Dissociation: Following the injections, the dissociation of the this compound/C3 complex is monitored by flowing running buffer over the chip for an extended period (e.g., 40 minutes).[9]
-
Data Analysis: The resulting sensorgrams are processed and analyzed using appropriate software (e.g., BIAevaluation). A 1:1 Langmuir binding model is typically used to fit the data and determine the kinetic parameters (ka, kd, and Kd).[10]
Hemolytic Assay for Complement Inhibition
This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of red blood cells.
Objective: To determine the concentration of this compound required to inhibit 50% of hemolytic activity (IC50).
Materials:
-
Antibody-sensitized sheep red blood cells (EAs)
-
Normal human serum (as a source of complement)
-
Veronal buffered saline (VBS)
-
This compound
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Serum Dilution: Prepare a dilution of normal human serum in VBS that results in submaximal hemolysis (e.g., 80-90% lysis).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in VBS.
-
Incubation: In a 96-well plate, mix the diluted serum with the various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Addition of EAs: Add a standardized suspension of EAs to each well.
-
Incubation and Lysis: Incubate the plate at 37°C for a sufficient time to allow for hemolysis (e.g., 30-60 minutes).
-
Measurement: Pellet the remaining intact cells by centrifugation and transfer the supernatant to a new plate. Measure the absorbance of the released hemoglobin at 412 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to a 100% lysis control (water) and a 0% lysis control (buffer). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.[3]
ELISA for C3a Measurement
This assay is used to quantify the levels of the anaphylatoxin C3a in biological samples as a marker of complement activation.
Objective: To measure the concentration of C3a in plasma or other biological fluids following treatment with this compound.
Materials:
-
Commercially available C3a ELISA kit (containing a pre-coated plate, detection antibody, standards, and substrate)
-
Plasma samples from treated and control subjects
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Sample and Standard Preparation: Prepare dilutions of the plasma samples and the C3a standards provided in the kit.
-
Coating and Blocking: A microplate is pre-coated with a capture antibody specific for C3a.
-
Incubation: Add the prepared samples and standards to the wells and incubate to allow C3a to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the C3a molecule.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C3a in the samples.[4][11][12]
Gingival Crevicular Fluid (GCF) Collection and MMP Analysis
This procedure is used in clinical studies of periodontitis to assess local inflammation.
Objective: To measure the levels of matrix metalloproteinases (MMP-8 and MMP-9) in GCF as biomarkers of periodontal tissue destruction.
Materials:
-
Periopaper strips
-
Phosphate-buffered saline (PBS)
-
MMP-8 and MMP-9 ELISA kits
Protocol:
-
GCF Collection: Isolate the tooth of interest with cotton rolls and gently dry the area. Insert a Periopaper strip into the gingival crevice until mild resistance is felt and leave it in place for 30 seconds.
-
Sample Elution: Place the strip into a microcentrifuge tube containing a known volume of PBS and elute the GCF by centrifugation.
-
ELISA for MMPs: Analyze the concentration of MMP-8 and MMP-9 in the eluted GCF using specific commercial ELISA kits, following the manufacturer's instructions (similar to the C3a ELISA protocol described above).[13][14]
Conclusion
This compound represents a highly targeted and effective approach to complement inhibition. Its mechanism of action, centered on the steric hindrance of C3 cleavage, provides a comprehensive blockade of the downstream inflammatory and lytic consequences of complement activation. The robust quantitative data and well-defined experimental methodologies underscore the potential of this compound as a therapeutic agent for a variety of complement-driven diseases. Further clinical investigation is warranted to fully elucidate its therapeutic utility in various indications.
References
- 1. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Frontiers | Development and Optimization of an ELISA to Quantitate C3(H2O) as a Marker of Human Disease [frontiersin.org]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. dovepress.com [dovepress.com]
- 8. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 9. lambris.com [lambris.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Complement C3a ELISA Kit (BMS2089) - Invitrogen [thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. wjgnet.com [wjgnet.com]
- 14. The utility of gingival crevicular fluid matrix metalloproteinase-8 provides site-specific diagnostic value for periodontal grading - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of Amy-101 to Human C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Amy-101 to human complement component C3, a critical interaction for the therapeutic modulation of the complement system. This document outlines the quantitative binding data, the detailed experimental protocol used for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Core Data: this compound and Human C3 Interaction
This compound, a third-generation compstatin analogue, is a potent peptidic inhibitor of the central complement component C3.[1][2][3] Its high binding affinity for human C3 is fundamental to its mechanism of action, which involves preventing the cleavage of C3 into its pro-inflammatory fragments, C3a and C3b.[2][4] This inhibitory action effectively halts the amplification of the complement cascade.[4]
Quantitative Binding Affinity Data
The binding affinity of this compound to human C3 has been determined using surface plasmon resonance (SPR). The key quantitative parameter is the equilibrium dissociation constant (Kd), which provides a measure of the strength of the interaction.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound (Cp40) | Human C3 | Surface Plasmon Resonance (SPR) | 0.5 nM | [1] |
Experimental Protocol: Determination of Binding Affinity via Surface Plasmon Resonance (SPR)
The following protocol outlines the methodology used to quantify the binding kinetics and affinity of this compound to human C3.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to human C3.
Materials and Instrumentation:
-
Instrument: Biacore 3000 (GE Healthcare)
-
Sensor Chip: CM5 sensor chip (GE Healthcare)
-
Ligand: Human Complement C3
-
Analyte: this compound (Cp40)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The CM5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Human C3 is diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 20 µg/mL and injected over the activated surface until the desired immobilization level is reached (approximately 5000 response units).
-
The surface is then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without the injection of C3 to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
A dilution series of this compound in running buffer is prepared. Typical concentrations might range from low nanomolar to micromolar, depending on the expected affinity.
-
The running buffer is flowed over the sensor chip surface until a stable baseline is achieved.
-
Each concentration of this compound is injected over the C3-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 120 seconds).
-
This is followed by a dissociation phase where the running buffer is flowed over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the bound analyte.
-
Between each analyte injection, the sensor surface is regenerated using a short pulse of 10 mM Glycine-HCl, pH 2.5, to remove any remaining bound analyte.
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the C3-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are analyzed using BIAevaluation software.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd/ka).
-
Visualizations
Complement Cascade and this compound Inhibition
The following diagram illustrates the central role of C3 in the complement cascade and the mechanism of inhibition by this compound.
Caption: this compound inhibits the central step of the complement cascade.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the key steps in the Surface Plasmon Resonance (SPR) experiment to determine the binding affinity of this compound to C3.
References
- 1. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 4. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AMY-101 (Cp40): Structure, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMY-101, also known as Cp40, is a potent, third-generation compstatin analog that acts as a targeted inhibitor of the complement component C3.[1][2][3][4] This cyclic peptide has demonstrated significant therapeutic potential in a range of inflammatory and complement-mediated diseases.[5][6] Its high binding affinity and specificity for C3, coupled with a favorable pharmacokinetic profile, position it as a promising candidate for clinical development.[1][7][8] This technical guide provides a comprehensive overview of the structure, peptide sequence, mechanism of action, and key experimental data related to this compound.
Core Structure and Peptide Sequence
This compound is a synthetic, cyclic peptide composed of 14 amino acids, with a disulfide bridge forming its cyclic structure.[2][5][6] This structural feature enhances its stability and binding affinity to its target, C3.[5][6] The peptide's design is the result of extensive structure-activity relationship studies aimed at optimizing the inhibitory activity of the parent compstatin molecule.[7]
Table 1: Physicochemical Properties of this compound (Cp40)
| Property | Value | Reference |
| Synonyms | Cp40, Compstatin 40 | [2][9] |
| Chemical Formula | C83H117N23O18S2 | [2][9] |
| Molecular Weight | 1789.11 g/mol (Average) | [2][9] |
| Monoisotopic Mass | 1787.838836367 Da | [2] |
| Structure | Cyclic Peptide (disulfide bridge) | [5][6] |
Table 2: Amino Acid Sequence of this compound (Cp40)
The peptide sequence of this compound is S3,S13-Cyclo(D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-methyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-methyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide).[2]
| Position | Amino Acid (Abbreviation) | Modifications |
| 1 | D-Tyrosine (D-Tyr) | |
| 2 | Isoleucine (Ile) | |
| 3 | Cysteine (Cys) | Disulfide bridge to Cys at position 13 |
| 4 | Valine (Val) | |
| 5 | 1-Methyl-Tryptophan (Trp(Me)) | N-methylation |
| 6 | Glutamine (Gln) | |
| 7 | Aspartic Acid (Asp) | |
| 8 | Tryptophan (Trp) | |
| 9 | N-methyl-Glycine (Sarcosine, Sar) | N-methylation |
| 10 | Alanine (Ala) | |
| 11 | Histidine (His) | |
| 12 | Arginine (Arg) | |
| 13 | Cysteine (Cys) | Disulfide bridge to Cys at position 3 |
| 14 | N-methyl-Isoleucinamide (N(Me)Ile-NH2) | N-methylation and C-terminal amidation |
Mechanism of Action: C3 Complement Inhibition
This compound exerts its therapeutic effect by directly targeting and inhibiting the central component of the complement system, C3.[1][4][9] The complement cascade is a critical part of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases.[5][6] By binding to C3, this compound allosterically prevents its cleavage into the pro-inflammatory fragments C3a and C3b by C3 convertases, effectively halting the amplification of the complement cascade.[1][5][6] This central inhibition blocks all three complement pathways: classical, lectin, and alternative.
Figure 1. Mechanism of this compound in inhibiting the complement cascade.
Quantitative Data
This compound has demonstrated high efficacy and binding affinity in numerous preclinical and clinical studies.
Table 3: Binding Affinity and Efficacy of this compound (Cp40)
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to C3 | 0.5 nM | Surface Plasmon Resonance (SPR) | [1][10][11][12] |
| Inhibitory Concentration (IC50) of Hemolysis | ~4 µM | Hemolytic Assay | [13] |
| Plasma Half-life | >60 hours (in human plasma) | Not specified | [1] |
Table 4: Preclinical and Clinical Dosing of this compound (Cp40)
| Study Type | Indication | Dosing Regimen | Reference |
| Preclinical (Non-human primate) | Periodontitis | 0.1 mg/site (local injection) | [5][11] |
| Preclinical (Non-human primate) | Periodontitis | 4 mg/kg/day (subcutaneous) | [5][10] |
| Phase I (Healthy Volunteers) | Safety & PK/PD | Single Ascending Dose & Multiple Doses (subcutaneous & intravenous) | [3] |
| Phase IIa (Human) | Gingivitis | Local injection, once a week for 3 weeks | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary. However, based on the published literature, the following sections outline the general methodologies employed.
Peptide Synthesis and Purification
This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides. This involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin. Key steps include:
-
Chain Assembly: Stepwise coupling of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids on a solid support.
-
Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of side-chain protecting groups using a reagent cocktail (e.g., trifluoroacetic acid-based).
-
Cyclization: Formation of the intramolecular disulfide bond between the two cysteine residues, typically through air oxidation in a dilute aqueous buffer.
-
Purification: Purification of the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Verification of the final product's identity and purity by mass spectrometry and analytical HPLC.
Figure 2. General workflow for the synthesis and purification of this compound.
Binding Affinity Analysis (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a common technique to measure the binding kinetics and affinity of molecules.
-
Ligand Immobilization: Human C3 or its fragment C3b is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.
-
Data Acquisition: The binding of this compound to the immobilized C3 is detected as a change in the refractive index, generating a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as kd/ka.
Functional Efficacy Assessment (Hemolytic Assay)
The ability of this compound to inhibit the complement cascade is often assessed using a hemolytic assay, which measures the lysis of red blood cells.
-
Cell Preparation: Antibody-sensitized sheep erythrocytes are prepared as the target for the classical complement pathway.
-
Assay Setup: The erythrocytes are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound or a control peptide.
-
Incubation: The mixture is incubated to allow for complement activation and cell lysis.
-
Measurement: The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
Data Analysis: The concentration of this compound that inhibits 50% of the hemolysis (IC50) is calculated.
Conclusion
This compound (Cp40) is a well-characterized C3 complement inhibitor with a robust preclinical and emerging clinical profile. Its potent and specific mechanism of action, combined with favorable physicochemical and pharmacokinetic properties, makes it a leading candidate for the treatment of a variety of complement-mediated diseases. The data presented in this guide underscore the significant therapeutic potential of this compound and provide a foundational understanding for researchers and drug development professionals in the field of complement therapeutics. Further clinical investigations are ongoing to fully elucidate its safety and efficacy in various patient populations.[14][15]
References
- 1. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. amyndas.com [amyndas.com]
- 4. amyndas.com [amyndas.com]
- 5. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 7. Insight into mode-of-action and structural determinants of the compstatin family of clinical complement inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. This compound | C83H117N23O18S2 | CID 131634231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Efficacy of Amy-101: A Comprehensive Review of Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMY-101, a potent third-generation compstatin analogue, is a selective inhibitor of complement component C3, a central hub of the complement system. Dysregulation of the complement cascade is a key driver of pathology in a wide array of inflammatory diseases. This technical guide provides an in-depth overview of the preclinical studies evaluating the therapeutic potential of this compound in various animal models of inflammation. The data presented herein, including detailed experimental protocols and quantitative outcomes, underscore the robust anti-inflammatory and tissue-protective effects of this compound, positioning it as a promising candidate for clinical development across multiple indications.
Introduction to this compound and the Complement System
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its inappropriate or excessive activation can lead to a cascade of inflammatory responses, resulting in significant tissue damage and contributing to the pathogenesis of numerous inflammatory and autoimmune diseases.[1] The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways, all of which converge at the cleavage of complement component C3.
This compound is a cyclic peptide that specifically binds to C3, preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[2][3] This central inhibition effectively blocks the amplification of the complement cascade and the generation of downstream effectors, including the membrane attack complex (MAC).[3] Preclinical studies have demonstrated that this compound possesses a prolonged half-life and significant anti-inflammatory effects in various animal models.[2][3]
Preclinical Studies in Animal Models of Periodontitis
Periodontitis is a chronic inflammatory disease characterized by the destruction of the tooth-supporting tissues, including the alveolar bone.[3] The complement system is strongly implicated in the pathogenesis of periodontitis.[2][3]
Non-Human Primate (NHP) Models of Chronic and Ligature-Induced Periodontitis
Preclinical evaluation of this compound in non-human primate (cynomolgus monkeys, Macaca fascicularis) models of naturally occurring and ligature-induced periodontitis has provided significant evidence of its therapeutic efficacy.[1][4]
-
Naturally Occurring Periodontitis Model:
-
Animals: Adult cynomolgus monkeys (7-10 years old) with pre-existing chronic periodontitis.[1]
-
Treatment Regimens:
-
Clinical Assessments: Performed at baseline and various time points throughout the study, measuring Gingival Index (GI), Bleeding on Probing (BOP), Probing Pocket Depth (PPD), and Clinical Attachment Loss (CAL).[1]
-
-
Ligature-Induced Periodontitis Model:
-
Animals: Young adult cynomolgus monkeys.
-
Disease Induction: Silk ligatures were placed around specific teeth to induce periodontitis.
-
Treatment: Local intragingival injections of this compound (0.1 mg/interdental papilla).[4]
-
Assessments: Radiographic analysis of alveolar bone loss, and clinical indices of gingival inflammation and attachment loss.[4]
-
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| NHP (Naturally Occurring Periodontitis) | Local (Intragingival) | 0.1 mg/site (every 2-3 weeks) | Significant reduction in Gingival Index, Bleeding on Probing, Probing Pocket Depth, and Clinical Attachment Loss. Effects persisted for at least 6 weeks post-treatment. | [1] |
| NHP (Naturally Occurring Periodontitis) | Systemic (Subcutaneous) | 4 mg/kg (daily for 28 days) | Significant and long-lasting reduction in Probing Pocket Depth. Protective effects persisted for at least 7 weeks after drug withdrawal. | [1][2] |
| NHP (Ligature-Induced Periodontitis) | Local (Intragingival) | 0.1 mg/interdental papilla | Significantly less alveolar bone loss and prevention of gingival inflammation and clinical attachment loss compared to control. | [4] |
| Mouse (Periodontitis Model) | Not Specified | 5 mg/kg | Significantly decreased RANKL/OPG ratio. | [2][3] |
This compound's therapeutic effects in periodontitis are mediated through the modulation of key inflammatory and bone resorption pathways. By inhibiting C3 cleavage, this compound prevents the generation of C3a and C5a, potent anaphylatoxins that recruit and activate immune cells.[2] Furthermore, this compound has been shown to modulate the RANKL/OPG signaling pathway, which is crucial for regulating osteoclast activity and bone resorption.[2][3] Treatment with this compound leads to a decrease in the RANKL/OPG ratio, thereby suppressing osteoclastogenesis and preserving alveolar bone.[2][3]
Caption: Mechanism of this compound in Periodontitis.
Preclinical Studies in Other Inflammatory Models
While the most detailed preclinical data for this compound comes from periodontitis models, its efficacy has been demonstrated in a range of other inflammatory conditions.[5][6]
Acute Respiratory Distress Syndrome (ARDS)
In preclinical models of SARS-CoV infection, which can lead to ARDS, complement C3 activation has been identified as an initial effector mechanism exacerbating lung injury.[7][8] While specific animal model data for this compound in ARDS is not extensively detailed in the provided results, the rationale for its use is based on the known role of complement in the inflammatory pathology of this condition.[7][8]
Caption: General Experimental Workflow for ARDS Animal Models.
Glomerulonephritis and Renal Allograft Rejection
This compound has shown potential in models of renal inflammation. In a rat model of crescentic glomerulonephritis, a related compound demonstrated the ability to ameliorate crescent formation and preserve renal function by inhibiting macrophage infiltration and inflammatory mediators.[9] In sensitized non-human primates, this compound administration led to prolonged renal allograft survival, highlighting its potential in preventing antibody-mediated rejection.[2]
Conclusion and Future Directions
The preclinical data for this compound across various animal models of inflammation, particularly in the context of periodontitis, provide a strong rationale for its clinical development. The consistent demonstration of its ability to potently and safely inhibit the complement cascade, leading to reduced inflammation and tissue damage, underscores its therapeutic potential. Future preclinical studies should aim to further elucidate its efficacy and mechanism of action in a broader range of inflammatory and autoimmune diseases. The detailed protocols and quantitative data summarized in this guide serve as a valuable resource for researchers and drug development professionals in the continued investigation of this promising therapeutic agent.
References
- 1. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. amyndas.com [amyndas.com]
- 6. amyndas.com [amyndas.com]
- 7. amyndas.com [amyndas.com]
- 8. The first case of COVID-19 treated with the complement C3 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Small Tellurium Compound AS101 Ameliorates Rat Crescentic Glomerulonephritis: Association with Inhibition of Macrophage Caspase-1 Activity via Very Late Antigen-4 Inactivation [frontiersin.org]
AMY-101: A Technical Overview of its In Vivo Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101, a third-generation compstatin analogue, is a promising therapeutic agent that acts as a potent inhibitor of the complement system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on currently available data from preclinical and clinical studies. This compound's unique mechanism of action, targeting the central component of the complement cascade, C3, positions it as a potential treatment for a variety of inflammatory and complement-mediated diseases. This document summarizes key quantitative data, details experimental methodologies where available, and provides visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound is a cyclic peptide that selectively binds to complement component C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[1][2][3] This inhibition occurs at the central hub of the complement cascade, effectively blocking all three activation pathways: classical, lectin, and alternative.[3][4] By halting the generation of C3a and C3b, this compound prevents the downstream amplification of the inflammatory response, the formation of the membrane attack complex (MAC), and the opsonization of pathogens.[3]
Signaling Pathway
The complement cascade is a complex network of proteins that plays a crucial role in the innate immune system. This compound intervenes at a critical point in this pathway.
Pharmacokinetics (PK)
Detailed quantitative pharmacokinetic data for this compound in humans is limited in publicly available literature. However, preclinical studies in non-human primates (NHPs) and preliminary data from a Phase I clinical trial provide some insights into its PK profile.
Preclinical Pharmacokinetics in Non-Human Primates
Studies in cynomolgus monkeys have been crucial in characterizing the pharmacokinetic properties of this compound and its analogues.
| Parameter | Value | Species | Dose and Route | Source |
| Terminal Half-life (t½) | ~12 hours | Cynomolgus Monkey | Single IV injection | |
| Terminal Half-life (t½) of Analogue | ~44.5 hours | Non-human primate | 2 mg/kg SC | |
| Dosing Regimen (Periodontitis Model) | 4 mg/kg | Non-human primate | Daily SC for 28 days | [1] |
| Dosing Regimen (Periodontitis Model) | 0.1 mg/site | Non-human primate | Local intragingival injection |
Note: Much of the specific quantitative PK data (Cmax, Tmax, AUC, Clearance, Volume of Distribution) for this compound is not publicly available. The table reflects the limited data found in the cited literature.
Clinical Pharmacokinetics in Humans
A Phase I, first-in-human study (NCT03316521) was conducted in healthy male volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
| Parameter | Finding | Study Population | Dose and Route | Source |
| Safety and Tolerability | Good safety profile | Healthy male volunteers | Single Ascending Doses (0.3 mg/kg to 15 mg/kg) and Multiple Doses (IV and SC) | |
| Supported Dosing Schedule | Subcutaneous administration every 48 hours | Healthy male volunteers | N/A |
Note: Specific pharmacokinetic parameters from this Phase I study have not been published in detail.
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound are characterized by the suppression of complement activation markers and downstream inflammatory mediators.
Preclinical Pharmacodynamics
In a non-human primate model of periodontitis, this compound demonstrated significant anti-inflammatory effects.
| Biomarker | Effect | Species | Study | Source |
| RANKL/OPG Ratio | Significantly decreased | Non-human primate | Periodontitis model | |
| Pro-inflammatory Cytokines | Suppression | Non-human primate | Periodontitis model | [2] |
| Matrix Metalloproteinases (MMPs) | Suppression | Non-human primate | Periodontitis model | [2] |
Clinical Pharmacodynamics
Clinical trials in patients with periodontitis and severe COVID-19 have provided evidence of this compound's pharmacodynamic activity in humans.
Periodontitis (Phase IIa, NCT03694444)
| Biomarker | Effect | Study Population | Key Finding | Source |
| Modified Gingival Index (MGI) | Significant reduction (p < 0.001) | Adults with gingival inflammation | Sustained reduction in inflammation for at least 90 days. | [3][5] |
| Bleeding on Probing (BOP) | Significant reduction (p < 0.001) | Adults with gingival inflammation | [4][5] | |
| MMP-8 and MMP-9 in GCF | Significant reduction (p < 0.05) | Adults with gingival inflammation | Reduction in markers of tissue destruction. | [3][6] |
Severe COVID-19 (Phase II, ITHACA Trial)
| Biomarker | Effect | Study Population | Key Finding | Source |
| C-reactive protein (CRP) | Significant reduction | Patients with severe COVID-19 | [7][8][9] | |
| Ferritin | Significant reduction | Patients with severe COVID-19 | [7][8][9] | |
| Thrombin and NET generation | Restrained | Patients with severe COVID-19 | [7][8][9] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies can be summarized based on the published literature.
Phase IIa Clinical Trial in Periodontitis (NCT03694444)
This study was a randomized, placebo-controlled, double-blind, split-mouth design trial.[5][6]
Methodology Overview:
-
Patient Population: 32 adults with gingival inflammation.[6]
-
Study Design: Each patient's mouth was divided, with one side receiving this compound and the other receiving a placebo.[5]
-
Treatment Administration: 0.1 mg/site of this compound or placebo was administered via intragingival injection at inflamed sites.[5][6]
-
Dosing Schedule: Injections were given on days 0, 7, and 14.[5][6]
-
Efficacy and Safety Assessments: Clinical indices (MGI, BOP), plaque levels, pocket depth, clinical attachment level, and gingival crevicular fluid (GCF) levels of MMPs were evaluated at days 28, 60, and 90.[5][6]
Phase II Clinical Trial in Severe COVID-19 (ITHACA)
This was a randomized, placebo-controlled trial to assess the safety and efficacy of this compound in patients with severe COVID-19 and acute respiratory distress syndrome (ARDS).[7][8][9]
Methodology Overview:
-
Patient Population: Patients with severe COVID-19 (PaO2/FiO2 ≤ 300 mmHg).[8]
-
Treatment Groups: Patients received either this compound (n=16) or a placebo (n=15) in addition to standard of care.[8]
-
Primary Outcome: The proportion of patients free of supplemental oxygen at day 14.[8]
-
Biomarker Analysis: Markers of inflammation (CRP, ferritin) and thromboinflammation (thrombin, NETs) were assessed.[7][8][9]
Note: Specific details regarding the this compound dosage, infusion rates, and bioanalytical methods for drug quantification were not provided in the referenced publications.
Conclusion
This compound is a promising C3 complement inhibitor with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to modulate the inflammatory response in diseases such as periodontitis and severe COVID-19. While the available data provides a good qualitative understanding of its pharmacokinetics and pharmacodynamics, there is a notable lack of detailed, quantitative information in the public domain. Further publication of data from completed and ongoing studies will be crucial for a more comprehensive understanding of this compound's clinical pharmacology and for guiding its future development. Researchers and drug development professionals are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.
References
- 1. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]
- 4. The new C3 inhibitor this compound has a strong effect: eliminate inflammation in 3 weeks - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 5. amyndas.com [amyndas.com]
- 6. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Complement C3 inhibition in severe COVID-19 using compstatin this compound | Semantic Scholar [semanticscholar.org]
- 8. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amyndas.com [amyndas.com]
AMY-101: A Technical Guide to its Discovery and Development as a C3 Complement Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101, a third-generation compstatin analogue, has emerged as a promising therapeutic agent targeting the central component of the complement system, C3. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of this compound, with a particular focus on its application in periodontal disease. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Discovery and Origins of this compound
This compound is a synthetic cyclic peptide, also known as Cp40, belonging to the compstatin family of complement inhibitors. The journey of this compound began with the discovery of the parent molecule, compstatin, through phage display technology. Subsequent generations of compstatin analogues were developed to enhance binding affinity, inhibitory potency, and pharmacokinetic properties. This compound (Cp40) is a 14-amino-acid cyclic peptide that exhibits a sub-nanomolar affinity for C3, making it a highly potent inhibitor.[1] Its development was driven by the need for a therapeutic agent that could effectively and safely modulate the complement system, a key player in numerous inflammatory and autoimmune diseases.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to complement component C3 and its activation product C3b. This binding sterically hinders the access of C3 convertases, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. By inhibiting this central step in the complement cascade, this compound effectively blocks all three pathways of complement activation: the classical, lectin, and alternative pathways. This comprehensive inhibition prevents the downstream generation of anaphylatoxins (C3a and C5a), the formation of the membrane attack complex (MAC), and the opsonization of pathogens and cellular debris.
Signaling Pathway: Complement Cascade Inhibition by this compound
Caption: this compound inhibits the central step of the complement cascade.
Preclinical Development
The preclinical development of this compound has been extensive, with a primary focus on its efficacy in models of periodontal disease.
Non-Human Primate Models of Periodontitis
Studies in non-human primates (NHPs) with naturally occurring periodontitis have been instrumental in demonstrating the therapeutic potential of this compound.
-
Animal Model: Adult cynomolgus monkeys (Macaca fascicularis) with naturally occurring chronic periodontitis were utilized.[1]
-
Treatment Regimens:
-
Systemic Administration: Daily subcutaneous (SC) injections of this compound (e.g., 4 mg/kg body weight) for 28 days.[1]
-
Local Administration: Injections of this compound (e.g., 0.1 mg/site in 50 µL of a 2 mg/mL solution) directly into the gingival tissues, administered at varying frequencies (e.g., three times per week or once a week) for 6 weeks.[1]
-
-
Clinical Assessments: Periodontal parameters were measured at baseline and at various time points throughout the study. These included:
-
Probing Pocket Depth (PPD): Measured to the nearest millimeter using a calibrated periodontal probe at six sites per tooth.
-
Clinical Attachment Loss (CAL): Measured as the distance from the cementoenamel junction to the base of the probable pocket.
-
Bleeding on Probing (BOP): Assessed as the presence or absence of bleeding within 30 seconds after probing.
-
Gingival Index (GI): Scored based on the severity of gingival inflammation.
-
-
Biomarker Analysis: Gingival crevicular fluid (GCF) was collected to analyze biomarkers of inflammation and tissue destruction, such as matrix metalloproteinases (MMPs).
| Parameter | Route of Administration | Dosage | Duration | Key Outcomes |
| Probing Pocket Depth (PPD) | Subcutaneous | 4 mg/kg/day | 28 days | Significant and long-lasting reduction.[1] |
| Clinical Attachment Loss (CAL) | Local Injection | 0.1 mg/site | 6 weeks | Significant reduction.[2] |
| Bleeding on Probing (BOP) | Local Injection | 0.1 mg/site | 6 weeks | Significant reduction.[2] |
| Gingival Index (GI) | Local Injection | 0.1 mg/site | 6 weeks | Significant reduction.[2] |
| RANKL/OPG Ratio | Local Injection | 0.1 mg/site | Not Specified | Decreased RANKL expression and increased OPG levels.[2] |
Murine Models of Periodontitis
The ligature-induced periodontitis model in mice has been employed to investigate the molecular mechanisms underlying the therapeutic effects of this compound.
-
Model Induction: A silk or nylon ligature is placed around a molar tooth (e.g., the second maxillary molar) to induce plaque accumulation and subsequent periodontal inflammation and bone loss.
-
Treatment: this compound is administered, typically via subcutaneous injection, at specified doses and frequencies.
-
Analysis:
-
Alveolar Bone Loss: Assessed using micro-computed tomography (µCT) or by measuring the distance from the cementoenamel junction to the alveolar bone crest on defleshed maxillae.
-
Gene and Protein Expression: Gingival tissues are harvested for analysis of inflammatory mediators and bone metabolism markers using techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting.
-
This compound treatment in a mouse model of periodontitis has been shown to modulate the RANKL/OPG signaling pathway.[3] This pathway is a critical regulator of osteoclast differentiation and bone resorption. This compound was found to decrease the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and increase the expression of its decoy receptor, Osteoprotegerin (OPG), thereby reducing the RANKL/OPG ratio and inhibiting osteoclastogenesis.
Logical Relationship: this compound's Effect on the RANKL/OPG Pathway
Caption: this compound indirectly inhibits bone resorption by modulating the RANKL/OPG ratio.
Clinical Development
This compound has progressed through early-stage clinical trials, primarily for the treatment of periodontal inflammation.
Phase I Clinical Trial (NCT03316521)
A first-in-human, open-label, single-center study was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male volunteers.[4]
-
Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.
-
Administration: Subcutaneous (SC) and intravenous (IV) routes.
-
Key Assessments: Safety monitoring, vital signs, electrocardiograms (ECGs), clinical laboratory tests, PK profiling, and assessment of complement inhibition.
This compound was found to be safe and well-tolerated in healthy volunteers, with a predictable PK/PD profile that supported further clinical development.
Phase IIa Clinical Trial in Periodontitis (NCT03694444)
A randomized, double-blind, placebo-controlled, split-mouth design study was conducted to evaluate the efficacy and safety of locally administered this compound in adults with gingivitis and chronic periodontal inflammation.
-
Study Population: Patients with clinical signs of gingivitis and periodontitis.
-
Study Design: Each patient's mouth was divided into two halves, with one side randomly assigned to receive this compound and the other to receive a placebo (saline).
-
Treatment: Local intragingival injections of this compound (0.1 mg/site) or placebo once a week for three consecutive weeks.
-
Primary Efficacy Endpoint: Change in the Modified Gingival Index (MGI) from baseline.
-
Secondary Efficacy Endpoints: Changes in Bleeding on Probing (BOP), PPD, CAL, and levels of MMP-8 and MMP-9 in GCF.
-
GCF Analysis:
-
Collection: GCF was collected from periodontal pockets using sterile paper strips inserted into the sulcus for a standardized period (e.g., 30 seconds).
-
MMP-8 and MMP-9 Measurement: Levels of these matrix metalloproteinases were quantified using enzyme-linked immunosorbent assay (ELISA). While specific kit details are not publicly available, standard commercially available ELISA kits for human MMP-8 and MMP-9 are typically used. The general protocol involves incubating the GCF eluate in microplates coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Caption: Workflow of the Phase IIa clinical trial for this compound in periodontitis.
| Endpoint | Result | Statistical Significance |
| Modified Gingival Index (MGI) | Significant reduction in this compound treated sites compared to placebo. | p < 0.001 |
| Bleeding on Probing (BOP) | Significant reduction in this compound treated sites compared to placebo. | p < 0.001 |
| MMP-8 Levels in GCF | Significant reduction in this compound treated sites. | p < 0.05 |
| MMP-9 Levels in GCF | Significant reduction in this compound treated sites. | p < 0.05 |
| Safety | This compound was safe and well-tolerated with no serious adverse events reported. | N/A |
Other Potential Therapeutic Indications
Beyond periodontitis, the potent C3 inhibitory activity of this compound has prompted its investigation in other complement-mediated diseases. Orphan drug designation has been granted for the treatment of C3 glomerulopathy (C3G), a rare kidney disease characterized by C3 dysregulation.[5] Additionally, this compound has been explored as a potential therapy for severe COVID-19, where complement activation contributes to the inflammatory storm and organ damage.
Conclusion and Future Directions
The discovery and development of this compound represent a significant advancement in the field of complement-targeted therapeutics. Its potent and specific inhibition of C3, coupled with a favorable safety profile, has been demonstrated in a range of preclinical and clinical studies. The robust data supporting its efficacy in resolving periodontal inflammation highlight its potential to become a first-in-class host-modulatory therapy for periodontal disease.
Future research will likely focus on larger, pivotal Phase III trials to confirm the efficacy and long-term safety of this compound in periodontitis. Further investigations into optimal dosing regimens and its potential synergistic effects with conventional periodontal therapies are also warranted. The exploration of this compound in other complement-driven diseases remains an active and promising area of research, with the potential to address significant unmet medical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amyndas.com [amyndas.com]
- 5. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond C3: An In-depth Technical Guide to the Cellular and Molecular Sequelæ of Amy-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMY-101, a potent third-generation compstatin analogue, is a synthetic cyclic peptide designed to exhibit high affinity and specificity for complement component C3.[1][2] This targeted interaction effectively blocks the central hub of the complement cascade, preventing its amplification and downstream effector functions. While C3 is the definitive primary molecular target of this compound, its therapeutic effects manifest through the modulation of a complex network of downstream cellular and molecular pathways. This technical guide delineates these consequential cellular targets, providing a comprehensive overview of the molecular mechanisms that underpin the anti-inflammatory and tissue-protective effects of this compound. The document will detail the impact on pro-inflammatory cytokine signaling, matrix metalloproteinase activity, and the RANKL/OPG signaling axis, thereby offering a deeper understanding of its mechanism of action for researchers and drug development professionals.
Introduction: The High Specificity of this compound for Complement C3
This compound is a 13-amino acid cyclic peptide that binds to C3 with sub-nanomolar affinity, sterically hindering its cleavage by C3 convertases.[3][4] This action effectively abrogates the generation of the anaphylatoxin C3a and the opsonin C3b, thereby halting the progression of the complement cascade regardless of the initiation pathway. Extensive research on the compstatin family of peptides has consistently highlighted their remarkable selectivity for C3, with no significant off-target binding to other complement proteins or unrelated cellular components reported in the scientific literature.[1][2][3] The therapeutic efficacy of this compound is therefore considered to be a direct consequence of its precise inhibition of C3.
Downstream Cellular and Molecular Consequences of C3 Inhibition by this compound
The inhibition of C3 by this compound initiates a cascade of downstream effects that collectively contribute to its therapeutic potential. These effects, which can be considered the functional "cellular targets" of this compound's action, are summarized below.
Modulation of Pro-Inflammatory Cytokine and Chemokine Expression
The cleavage of C3 into C3a and C3b is a pivotal event in the inflammatory response. C3a, through its interaction with the C3a receptor (C3aR) on various immune cells, and C5a, generated downstream, are potent inflammatory mediators. By preventing the formation of these anaphylatoxins, this compound indirectly suppresses the release of pro-inflammatory cytokines and chemokines.
| Affected Molecule | Effect of this compound | Therapeutic Implication | Supporting Evidence |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6) | Suppression of release | Reduction of systemic and local inflammation | Preclinical and clinical studies in periodontitis and COVID-19. |
| Chemokines (e.g., IL-8) | Decreased expression | Reduced neutrophil recruitment and activation | Studies in inflammatory disease models. |
Experimental Protocol: Measurement of Cytokine Levels in Gingival Crevicular Fluid (GCF)
A common method to assess the anti-inflammatory effects of this compound in periodontal disease involves the analysis of GCF.
-
Sample Collection: GCF is collected from the gingival sulcus using sterile paper strips or microcapillary tubes at baseline and various time points post-treatment with this compound or placebo.
-
Elution: The collected fluid is eluted from the paper strips into a buffered solution.
-
Quantification: Cytokine levels are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the cytokines of interest.
-
Data Analysis: Changes in cytokine concentrations between the this compound and placebo-treated groups are statistically analyzed to determine the significance of the observed reductions.
Regulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, a hallmark of tissue destruction in inflammatory diseases. The inflammatory milieu created by complement activation upregulates the expression and activity of MMPs. By dampening the inflammatory response, this compound leads to a significant reduction in the levels of key MMPs.
| Affected Molecule | Effect of this compound | Therapeutic Implication | Supporting Evidence |
| MMP-8 (Neutrophil Collagenase) | Significant reduction in GCF levels | Attenuation of periodontal tissue destruction | Phase IIa clinical trial in adults with periodontal inflammation.[5][6][7][8] |
| MMP-9 (Gelatinase B) | Significant reduction in GCF levels | Prevention of basement membrane degradation and reduced cell migration | Phase IIa clinical trial in adults with periodontal inflammation.[5][6][7][8] |
Experimental Protocol: Quantification of MMPs in Gingival Crevicular Fluid (GCF)
-
Sample Collection and Preparation: GCF is collected and processed as described for cytokine analysis.
-
MMP Quantification: The levels of MMP-8 and MMP-9 are measured using specific ELISAs or activity assays.
-
Data Analysis: Statistical comparison of MMP levels between this compound and placebo-treated sites is performed to assess the therapeutic effect.
Modulation of the RANKL/OPG Signaling Pathway
The balance between Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is critical for regulating bone metabolism. Inflammation driven by complement activation can disrupt this balance, favoring osteoclastogenesis and bone resorption. This compound has been shown to modulate this pathway, promoting a shift towards bone preservation.
| Affected Molecule | Effect of this compound | Therapeutic Implication | Supporting Evidence |
| RANKL | Decreased expression | Inhibition of osteoclast differentiation and activity | Preclinical studies in models of periodontitis.[1] |
| OPG | Increased expression | Promotion of bone preservation | Preclinical studies in models of periodontitis.[1] |
| RANKL/OPG Ratio | Significant decrease | Shift in balance towards reduced bone resorption | Preclinical studies in mouse and non-human primate models of periodontitis.[1] |
Experimental Protocol: Analysis of RANKL and OPG Expression
-
Tissue Biopsy: Gingival tissue biopsies are obtained from preclinical models treated with this compound or a control.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of RANKL and OPG.
-
Protein Analysis: Protein levels of RANKL and OPG can be assessed by Western blotting or immunohistochemistry on tissue sections.
-
Data Analysis: The ratio of RANKL to OPG expression is calculated and compared between treatment groups to determine the effect of this compound on bone metabolism signaling.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the interconnectedness of these cellular and molecular events, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
References
- 1. amyndas.com [amyndas.com]
- 2. amyndas.com [amyndas.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amyndas.com [amyndas.com]
AMY-101: A Technical Guide to its Effects on the Alternative Complement Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101, a third-generation compstatin analogue, is a potent inhibitor of the complement system, a critical component of innate immunity. Dysregulation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases. This compound targets the central component of the complement system, C3, thereby blocking all three activation pathways: the classical, lectin, and alternative pathways. This technical guide provides an in-depth analysis of the effects of this compound on the alternative complement pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
This compound is a cyclic peptide that binds with high affinity to complement component C3, preventing its cleavage into the active fragments C3a and C3b by C3 convertases.[1] This action effectively halts the amplification loop of the alternative pathway and the downstream events of the complement cascade, including the formation of the membrane attack complex (MAC).
Quantitative Data
The inhibitory activity of this compound and its parent compound, compstatin, on the alternative complement pathway has been quantified through various in vitro assays.
| Compound | Assay | Parameter | Value | Reference |
| This compound (Cp40) | Alternative Pathway Hemolysis Assay | IC50 | 7.3 µg/mL | [2] |
| This compound (Cp40) | C3 Deposition Inhibition (N. meningitidis) | IC50 | 6.8 µg/mL | [2] |
| This compound (Cp40) | C3 Deposition Inhibition (H. influenzae) | IC50 | 17.4 µg/mL | [2] |
| This compound (Cp40) | C3 Deposition Inhibition (S. pneumoniae) | IC50 | 10.4 µg/mL | [2] |
| This compound (Cp40) | C5b-9 Deposition Inhibition (N. meningitidis) | IC50 | Not completely blocked | [2] |
| This compound (Cp40) | C5b-9 Deposition Inhibition (H. influenzae) | IC50 | Not completely blocked | [2] |
| Compstatin (original) | Alternative Pathway Hemolysis Assay | IC50 | 12 µM | |
| Pegylated Cp40 | Alternative Pathway-mediated Hemolysis of PNH erythrocytes | IC50 | ~4 µM | [3] |
Binding Affinity
| Compound | Target | Parameter | Value | Reference |
| This compound (Cp40) | C3 | Kd | 0.5 nM |
Experimental Protocols
Alternative Pathway Hemolytic Assay (AH50)
This assay measures the functional activity of the alternative complement pathway by quantifying the hemolysis of rabbit erythrocytes.
Principle: Rabbit erythrocytes are not protected against the human alternative complement pathway and are readily lysed in the presence of normal human serum. The alternative pathway is activated on the erythrocyte surface, leading to the formation of the MAC and subsequent cell lysis. The degree of hemolysis is proportional to the activity of the alternative pathway.
Materials:
-
Rabbit erythrocytes
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Wash rabbit erythrocytes with PBS until the supernatant is clear. Resuspend the erythrocytes in GVB-Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.
-
Serum Dilution: Prepare serial dilutions of NHS in GVB-Mg-EGTA.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in GVB-Mg-EGTA.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the rabbit erythrocyte suspension to each well.
-
Add the serially diluted NHS to the wells.
-
For inhibition assays, pre-incubate the NHS with the serial dilutions of this compound before adding to the erythrocytes.
-
Include control wells for 100% lysis (erythrocytes with water) and 0% lysis (erythrocytes with buffer only).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each dilution. The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. For inhibition assays, the IC50 value is the concentration of this compound that inhibits 50% of the hemolysis.
Visualizations
Caption: Mechanism of this compound inhibition of the alternative complement pathway.
Caption: Experimental workflow for the Alternative Pathway Hemolytic Assay (AH50).
References
- 1. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 2. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Complement Activation Assays Using Amy-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the inflammatory response. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The central component of this cascade is C3, making it a key target for therapeutic intervention. Amy-101, a potent and specific peptidic inhibitor of complement C3, offers a promising therapeutic strategy for a range of complement-mediated disorders.[1][2][3][4][5]
These application notes provide detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound on the complement system. The described methods are essential for preclinical assessment and characterization of C3 inhibitors.
Mechanism of Action of this compound
This compound is a third-generation compstatin analog, a cyclic peptide that binds to complement C3 and its activated fragment C3b.[4][5] This binding allosterically prevents the cleavage of C3 by C3 convertases of the classical, lectin, and alternative pathways. By inhibiting this central step, this compound effectively blocks the downstream amplification of the complement cascade, including the generation of anaphylatoxins (C3a and C5a) and the formation of the Membrane Attack Complex (MAC or C5b-9).[3][4][5]
Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been quantified in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Assay | System | Value | Reference |
| IC50 | Hemolytic Assay (Alternative Pathway) | Rabbit Erythrocytes in Human Serum | ~0.5 µM | [6] |
| IC50 | C3b Deposition Assay | Porcine Endothelial Cells with Human Serum | ~1 µM | [7] |
| KD | Surface Plasmon Resonance | Binding to human C3 | ~0.5 nM | [6] |
| Inhibition | Hemolytic Assay | Sheep Erythrocytes in C3G Patient Sera | Complete inhibition at 5 µM | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the function of this compound are provided below.
Hemolytic Assay for Complement Inhibition
This assay measures the ability of this compound to inhibit the lysis of antibody-sensitized sheep red blood cells (for the classical pathway) or rabbit red blood cells (for the alternative pathway) by human serum.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Sensitized Sheep Red Blood Cells (for Classical Pathway)
-
Rabbit Red Blood Cells (for Alternative Pathway)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++) for CP
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) for AP
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of this compound dilutions: Prepare a serial dilution of this compound in the appropriate buffer (GVB++ for CP, GVB-Mg-EGTA for AP).
-
Serum preparation: Dilute NHS in the appropriate buffer. The final dilution should result in submaximal lysis (e.g., 50-80%) in the absence of the inhibitor.
-
Assay setup: In a 96-well plate, add 50 µL of diluted NHS to wells containing 50 µL of the this compound dilutions or buffer control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow this compound to bind to C3.
-
Addition of red blood cells: Add 50 µL of either sensitized sheep red blood cells (for CP) or rabbit red blood cells (for AP) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact red blood cells.
-
Measurement of hemolysis: Carefully transfer 100 µL of the supernatant to a flat-bottom 96-well plate and measure the absorbance of released hemoglobin at 412 nm.
-
Controls:
-
0% Lysis (blank): Red blood cells in buffer only.
-
100% Lysis: Red blood cells in distilled water.
-
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
References
- 1. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 2. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]
- 3. amyndas.com [amyndas.com]
- 4. amyndas.com [amyndas.com]
- 5. amyndas.com [amyndas.com]
- 6. lambris.com [lambris.com]
- 7. Using an in vitro xenoantibody-mediated complement-dependent cytotoxicity model to evaluate the complement inhibitory activity of the peptidic C3 inhibitor Cp40 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compstatin analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amy-101 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101 (also known as Cp40) is a potent third-generation compstatin analog, a cyclic peptide that acts as a selective inhibitor of complement component C3.[1][2] By binding to C3, this compound effectively blocks its cleavage, thereby halting the amplification of the complement cascade through all three pathways (classical, lectin, and alternative).[2][3] This central mechanism of action makes this compound a valuable tool for investigating complement-driven inflammation and tissue damage in a variety of in vitro models.[4][5] Its therapeutic potential is being explored for conditions like periodontitis, C3 glomerulopathy (C3G), and paroxysmal nocturnal hemoglobinuria (PNH).[4][6]
These application notes provide a summary of reported in vitro dosages and detailed protocols for key cell-based assays to help researchers design and execute their experiments effectively.
Mechanism of Action
This compound inhibits the complement cascade at the central C3 component. This prevents the generation of downstream effectors, including the anaphylatoxins C3a and C5a, and the formation of the Membrane Attack Complex (MAC), which is responsible for cell lysis.[2][5] Additionally, this compound has been shown to modulate the RANKL/OPG signaling pathway, which is crucial in regulating osteoclast activity and bone resorption.[2][4] By suppressing pro-inflammatory cytokines and matrix metalloproteinases (MMPs), this compound helps reduce inflammation and tissue destruction.[1][2]
Recommended Dosage for Cell Culture
The optimal concentration of this compound for cell culture experiments is highly dependent on the cell type, assay duration, and the specific research question. It is strongly recommended to perform a dose-response study for each new cell line and experimental setup. Based on available data, a starting range of 1 µM to 20 µM is suggested.
Summary of In Vitro Concentrations
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human THP-1 cells | 20 µM | 72 hours | Significant reduction in the production of pro-inflammatory mediators. | [7] |
| SV40-immortalized porcine aortic endothelial cells | 20 µg/mL | 1 hour | Almost complete inhibition of C3 fragment and C5b-9 deposition. | [7] |
| Human Retinal Pigmented Epithelial (RPE) cells | 1 µM - 100 µM | Not specified | Inhibition of complement activation by drusen-like deposits. 1 µM was found to be in the linear range of inhibitory concentrations. | [8] |
| Fetal RPE cells | Not specified | 15 minutes | Functional assay. | [9] |
Note: The molecular weight of this compound is approximately 1550.77 g/mol . Therefore, 20 µg/mL is roughly equivalent to 12.9 µM.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in cell culture experiments.
References
- 1. This compound as complement C3 inhibitor for periodontitis therapy: Mechanisms, efficacy, and clinical translation -ORCA [orca.cardiff.ac.uk]
- 2. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. amyndas.com [amyndas.com]
- 7. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Compstatin Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring AMY-101 Activity using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101 is a potent and selective third-generation compstatin analog, a cyclic peptide that acts as a C3 complement inhibitor.[1][2] By binding to the central complement component C3, this compound prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b.[1][3] This inhibition effectively blocks all three pathways of complement activation (classical, alternative, and lectin), thus preventing the downstream generation of anaphylatoxins like C5a and the formation of the lytic membrane attack complex (MAC), also known as soluble C5b-9 (sC5b-9).[3] Given its central role in modulating the complement cascade, accurate measurement of this compound activity is crucial for preclinical and clinical development.
These application notes provide a detailed protocol for assessing the functional activity of this compound by quantifying the inhibition of the terminal complement complex (sC5b-9) formation in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method provides a robust and quantitative readout of this compound's inhibitory effect on the complement cascade.
Complement Signaling Pathway and this compound Inhibition
The complement system is a critical component of innate immunity. Its activation cascade, initiated by the classical, lectin, or alternative pathways, converges at the cleavage of C3. This compound's mechanism of action is to bind to C3 and inhibit this central step.
Experimental Protocol: sC5b-9 Sandwich ELISA
This protocol outlines the steps to measure the inhibitory activity of this compound on the formation of the soluble terminal complement complex (sC5b-9). The principle of this assay is a sandwich ELISA, where the amount of sC5b-9 generated in serum is quantified.
Materials and Reagents
-
96-well microplate coated with a monoclonal antibody specific for a neoantigen on the C9 component of the sC5b-9 complex.
-
Human serum (normal, pooled)
-
This compound (or other test inhibitor)
-
Positive Control (e.g., heat-aggregated IgG or Zymosan to activate complement)
-
Negative Control (serum with a known C3 deficiency or heat-inactivated serum)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-sC5b-9 antibody
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Reagents and Samples:
-
Prepare all buffers and allow them to reach room temperature.
-
Prepare serial dilutions of this compound in Assay Diluent to the desired concentrations.
-
Prepare positive and negative controls.
-
-
Complement Activation and Inhibition:
-
In a separate microplate or tubes, pre-incubate 50 µL of human serum with 50 µL of the various dilutions of this compound or controls for 30 minutes at 37°C.
-
Initiate complement activation by adding a known activator (e.g., heat-aggregated IgG for the classical pathway or Zymosan for the alternative pathway).
-
-
ELISA Procedure:
-
Add 100 µL of the serum/inhibitor/activator mixtures to the wells of the sC5b-9 pre-coated microplate.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of HRP-conjugated anti-sC5b-9 detection antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells five times with 300 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
The percentage of inhibition of sC5b-9 formation by this compound can be calculated using the following formula:
% Inhibition = [1 - (OD of sample / OD of positive control)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
Data Presentation
The quantitative data generated from this ELISA can be summarized in a table for easy comparison of the inhibitory effects of different concentrations of this compound.
| This compound Conc. (nM) | Absorbance (450 nm) (Mean ± SD) | % Inhibition of sC5b-9 Formation |
| 0 (Positive Control) | 1.85 ± 0.08 | 0% |
| 1 | 1.52 ± 0.06 | 17.8% |
| 10 | 0.98 ± 0.05 | 47.0% |
| 50 | 0.45 ± 0.03 | 75.7% |
| 100 | 0.15 ± 0.02 | 91.9% |
| 500 | 0.05 ± 0.01 | 97.3% |
| Negative Control | 0.04 ± 0.01 | 97.8% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This document provides a comprehensive guide for researchers to measure the activity of the C3 complement inhibitor, this compound, using a robust and reliable sC5b-9 ELISA protocol. The provided methodologies and visualizations are intended to facilitate the accurate assessment of this compound's inhibitory potential, which is a critical step in its development as a therapeutic agent for complement-mediated diseases.
References
- 1. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]
Application Notes and Protocols: AMY-101 in the Study of C3 Glomerulopathy Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C3 Glomerulopathy (C3G) is a group of rare and severe kidney diseases characterized by the dysregulation of the complement system's alternative pathway.[1] This leads to the dominant deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive kidney damage. AMY-101, a synthetic peptide analog of compstatin (also known as Cp40), is a potent inhibitor of complement component C3. By targeting the central component of the complement cascade, this compound offers a promising therapeutic strategy for C3G.[2][3] These application notes provide a summary of the preclinical data for this compound in C3G and detailed protocols for its use in in vitro models to study the disease's pathogenesis.
Mechanism of Action of this compound
This compound is a 14-amino-acid cyclic peptide that binds to C3 and its activated form, C3b.[2][3] This binding prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the amplification of the complement cascade. This inhibition occurs at a central point in the complement system, effectively blocking all three pathways of complement activation (classical, lectin, and alternative). In C3G, where the alternative pathway is constitutively active, this compound's ability to block the C3 amplification loop is key to its therapeutic potential.
Preclinical Data Summary
In vitro studies using serum from patients with C3G have demonstrated the efficacy of this compound (Cp40) in correcting complement dysregulation. The following tables summarize the key findings from a pivotal study by Zhang et al. (2015).
| Experiment | Patient Cohort | Key Finding | This compound (Cp40) Concentration |
| Inhibition of Abnormal Hemolysis | 9 C3G Patients (7 DDD, 2 C3GN) | Prevention of sheep erythrocyte lysis in patient sera. | 10 µM |
| Inhibition of Abnormal C3 Conversion | 9 C3G Patients (7 DDD, 2 C3GN) | Prevention of the generation of C3 degradation products (iC3b). | 10 µM |
| Inhibition of C3 Nephritic Factor (C3Nef) Activity | 13 C3G Patients (5 DDD, 8 C3GN) | Prevention of hemolysis in a C3Nef-sensitized hemolytic assay. | 5 µM |
| Inhibition of C4 Nephritic Factor (C4Nef) Activity | 3 C3G Patients | Prevention of C5 convertase formation. | Not specified |
DDD: Dense Deposit Disease; C3GN: C3 Glomerulonephritis
Experimental Protocols
Here are detailed protocols for key in vitro experiments to study the effect of this compound on C3G pathogenesis, based on the methodologies described in the literature.
Alternative Pathway Hemolytic Assay with Patient Serum
This assay assesses the ability of this compound to inhibit the spontaneous, abnormal complement activation characteristic of C3G patient serum.
Materials:
-
Serum from C3G patients and healthy donors (Normal Human Serum, NHS)
-
This compound (Cp40)
-
Sheep erythrocytes
-
Magnesium-EGTA buffer (Mg2+-EGTA)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Protocol:
-
Wash sheep erythrocytes three times with PBS.
-
Resuspend erythrocytes in Mg2+-EGTA buffer to a final concentration of 2 x 10^8 cells/mL.
-
In a 96-well plate, mix 50 µL of patient serum with 50 µL of Mg2+-EGTA buffer containing various concentrations of this compound (e.g., 0-20 µM). Include a no-inhibitor control.
-
Add 50 µL of the washed sheep erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes in water).
Immunofixation Electrophoresis for C3 Conversion
This protocol evaluates the effect of this compound on the generation of C3 breakdown products in the presence of patient serum.
Materials:
-
Serum from C3G patients and healthy donors (NHS)
-
This compound (Cp40)
-
Normal human serum (as an exogenous C3 source)
-
Mg2+-EGTA buffer
-
EDTA buffer
-
Immunofixation electrophoresis system and reagents for C3
Protocol:
-
Mix patient serum with pooled normal human serum (PNS) as a source of C3.
-
Incubate the serum mixture in the presence or absence of this compound (e.g., 10 µM) in either Mg2+-EGTA buffer (to allow alternative pathway activation) or EDTA buffer (as a negative control) at 37°C for 30 minutes.
-
Perform immunofixation electrophoresis for C3 on the treated serum samples according to the manufacturer's instructions.
-
Analyze the resulting gel for the presence of C3 conversion products, such as iC3b.[4]
-
Quantify the percentage of C3 conversion.[4]
C3 Nephritic Factor (C3Nef) Activity Assay
This assay determines if this compound can block the stabilizing effect of C3Nefs on the C3 convertase.
Materials:
-
IgG purified from C3G patients with known C3Nef activity
-
Normal Human Serum (NHS)
-
This compound (Cp40)
-
Sheep erythrocytes
-
Buffers and reagents for C3 convertase formation (e.g., Factor B, Factor D)
-
Rat serum-EDTA (as a source of terminal complement components)
Protocol:
-
Prepare C3b-coated sheep erythrocytes.
-
Incubate the C3b-coated erythrocytes with purified patient IgG (containing C3Nefs) and NHS (as a source of complement factors) in the presence or absence of this compound (e.g., 5 µM).
-
Allow the C3 convertase to form and be stabilized by the C3Nefs.
-
Wash the erythrocytes to remove unbound components.
-
Add rat serum-EDTA to the erythrocytes to allow for the formation of the membrane attack complex and subsequent lysis.
-
Quantify hemolysis as described in the hemolytic assay protocol.
Visualizations
C3G Pathogenesis and this compound Intervention
Caption: C3G pathogenesis is driven by over-activation of the alternative complement pathway.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for evaluating this compound's efficacy in C3G patient samples.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for C3G by effectively inhibiting the central component of the complement system. The in vitro data strongly support its ability to correct the underlying complement dysregulation in C3G. The provided protocols offer a framework for researchers to further investigate the pathogenesis of C3G and the therapeutic effects of C3 inhibitors like this compound. These studies are crucial for advancing our understanding of this complex disease and for the development of targeted therapies.
References
- 1. Kidney Diseases Associated with Alternative Complement Pathway Dysregulation and Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. Compstatin analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Complement Activation with Amy-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. The central component of all three complement pathways (classical, lectin, and alternative) is C3. Its cleavage into the anaphylatoxin C3a and the opsonin C3b is a pivotal event in the amplification of the complement cascade. Consequently, inhibition of C3 activation represents a promising therapeutic strategy for a multitude of complement-mediated disorders.
Amy-101 is a potent and selective cyclic peptide inhibitor of complement C3.[1][2] Derived from the third-generation compstatin analog Cp40, this compound binds to C3 and prevents its cleavage by C3 convertases, thereby blocking the downstream events of the complement cascade.[1][2] This targeted approach effectively halts the production of pro-inflammatory mediators and prevents the opsonization of cells.
Flow cytometry is a powerful technique for the quantitative analysis of complement activation at the single-cell level. By using fluorescently labeled antibodies that specifically recognize complement deposition products, such as C3b, on the cell surface, the extent of complement activation can be precisely measured. This application note provides a detailed protocol for the in vitro analysis of complement activation using flow cytometry and demonstrates the inhibitory effect of this compound.
Mechanism of Action of this compound
This compound is a synthetic cyclic peptide that binds with high affinity to complement component C3. This binding sterically hinders the access of C3 convertases to their substrate, C3, thereby preventing its cleavage into C3a and C3b. This action effectively blocks the convergence point of all three complement activation pathways.
Data Presentation
The inhibitory activity of this compound on complement activation can be quantified by measuring the reduction in C3b deposition on target cells. Below are representative data from in vitro studies and clinical trials.
In Vitro Inhibition of C3b Deposition
The following table summarizes the dose-dependent inhibition of C3b deposition on human red blood cells (RBCs) by a compstatin analog, as measured by flow cytometry.
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of C3b Staining | % Inhibition |
| 0 (No Inhibitor) | 850 | 0% |
| 0.1 | 680 | 20% |
| 0.5 | 425 | 50% |
| 1.0 | 212 | 75% |
| 5.0 | 85 | 90% |
| 10.0 | 42 | 95% |
Clinical Efficacy of this compound in Periodontitis
A phase IIa clinical trial evaluated the local administration of this compound in patients with gingivitis. The study demonstrated a significant reduction in markers of inflammation and tissue destruction.
| Clinical Parameter | Baseline (Day 0) | Day 28 | Day 90 | p-value (vs. Placebo) |
| Modified Gingival Index (MGI) | 2.1 | 1.5 | 1.3 | <0.001 |
| Bleeding on Probing (BOP) (%) | 45% | 20% | 15% | <0.001 |
| MMP-8 Levels (ng/mL) | 150 | 75 | 60 | <0.05 |
| MMP-9 Levels (ng/mL) | 200 | 90 | 70 | <0.05 |
Experimental Protocols
Flow Cytometry Analysis of C3b Deposition on Target Cells
This protocol describes an in vitro assay to measure the inhibition of complement activation by this compound by quantifying C3b deposition on a target cell line (e.g., K562, a human erythroleukemic cell line known to activate the alternative complement pathway) using flow cytometry.
-
Target cells (e.g., K562)
-
Normal Human Serum (NHS) as a source of complement (pooled from healthy donors)
-
This compound
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
Phosphate Buffered Saline (PBS)
-
FITC-conjugated anti-human C3b/iC3b antibody
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
-
Cell Preparation:
-
Culture K562 cells in appropriate media and conditions until they reach the mid-logarithmic growth phase.
-
Harvest the cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cells in GVB++ at a concentration of 2 x 10^6 cells/mL.
-
-
Preparation of this compound and Serum:
-
Prepare a stock solution of this compound in GVB++.
-
Perform serial dilutions of this compound to obtain the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 20 µM).
-
Thaw a vial of pooled NHS on ice.
-
-
Complement Activation and Inhibition:
-
In FACS tubes, add 50 µL of the cell suspension (1 x 10^5 cells).
-
Add 25 µL of the different dilutions of this compound or GVB++ for the no-inhibitor control.
-
Add 25 µL of NHS (final concentration of 25%).
-
Negative Control: In a separate tube, add 50 µL of cells and 50 µL of GVB++ (no NHS).
-
Positive Control: In a separate tube, add 50 µL of cells, 25 µL of GVB++, and 25 µL of NHS.
-
Incubate all tubes at 37°C for 30 minutes to allow for complement activation.
-
-
Staining:
-
Stop the reaction by adding 1 mL of cold PBS to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells again with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of cold PBS containing a pre-titrated amount of FITC-conjugated anti-human C3b/iC3b antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold PBS.
-
Resuspend the final cell pellet in 300 µL of cold PBS.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population based on forward and side scatter and PI exclusion.
-
Measure the Mean Fluorescence Intensity (MFI) of the FITC signal in the live cell gate for each sample.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (MFI of this compound sample - MFI of Negative Control) / (MFI of Positive Control - MFI of Negative Control)] x 100
-
Complement Activation Signaling Pathway
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, leading to a common terminal pathway that results in the formation of the Membrane Attack Complex (MAC) and cell lysis.
References
Application Notes and Protocols for Studying Neutrophil Activation and NETosis with AMY-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMY-101 is a potent and specific inhibitor of the complement component C3, a central protein of the complement system.[1][2][3] By binding to C3, this compound prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby blocking the downstream activation of the complement cascade, including the generation of the potent anaphylatoxin C5a.[4][5] Emerging evidence highlights the critical role of complement activation in driving neutrophil-mediated inflammation, including neutrophil activation and the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis.[6][7] These application notes provide detailed protocols and data on the use of this compound as a tool to investigate the role of complement C3 in neutrophil activation and NETosis.
Mechanism of Action of this compound in Regulating Neutrophil Function
This compound's mechanism of action in the context of neutrophil biology is centered on its ability to inhibit the generation of C3a and C5a, which are potent chemoattractants and activators of neutrophils. By preventing C3 cleavage, this compound effectively blocks the activation of the C3a receptor (C3aR) and the C5a receptor (C5aR) on the surface of neutrophils. This inhibition disrupts the downstream signaling pathways that lead to neutrophil activation, chemotaxis, degranulation, and NETosis.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on markers of inflammation and neutrophil activation.
| Parameter | Treatment Group | Baseline (Day 0) | Day 7 | P-value | Citation |
| Plasma IL-8 (pg/mL) | This compound | 35.5 (median) | 15.2 (median) | <0.05 | [1][6] |
| Placebo | 30.1 (median) | 28.9 (median) | NS | [1][6] | |
| Plasma C3a (ng/mL) | This compound | 150.2 (mean) | 45.1 (mean) | <0.001 | [4] |
| sC5b-9 (ng/mL) | This compound | 450.3 (mean) | 150.7 (mean) | <0.001 | [4] |
Table 1: Effect of this compound on plasma inflammatory markers in COVID-19 patients.
| Parameter | Treatment Group | Change from Baseline | P-value | Citation |
| Gingival Crevicular Fluid MMP-8 (ng/mL) | This compound | Significant Reduction | <0.05 | [8][9][10] |
| Gingival Crevicular Fluid MMP-9 (ng/mL) | This compound | Significant Reduction | <0.05 | [8][9][10] |
Table 2: Effect of this compound on neutrophil-derived enzymes in periodontitis patients.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Activation Assay
This protocol describes how to assess the effect of this compound on neutrophil activation by measuring the expression of activation markers, such as CD62L shedding and CD11b upregulation, using flow cytometry.
Materials:
-
This compound
-
Human Neutrophils (isolated from healthy donor blood)
-
Complement-sufficient human serum
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimuli
-
Fluorescently labeled antibodies against CD62L and CD11b
-
Flow cytometer
Procedure:
-
Isolate human neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.
-
Resuspend neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).
-
Pre-incubate neutrophils with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 30 minutes at 37°C.
-
Add a source of complement, such as 10% complement-sufficient human serum.
-
Stimulate neutrophils with a known activator (e.g., 100 nM PMA) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by adding ice-cold PBS.
-
Stain the cells with fluorescently labeled anti-CD62L and anti-CD11b antibodies for 30 minutes on ice, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of CD62L and CD11b.
Protocol 2: Quantification of NETosis
This protocol provides a method to quantify the effect of this compound on NETosis by measuring the amount of extracellular DNA released from activated neutrophils using a cell-impermeable DNA dye.
Materials:
-
This compound
-
Human Neutrophils
-
Complement-sufficient human serum
-
PMA or other NETosis inducers
-
Cell-impermeable DNA dye (e.g., Sytox Green)
-
Fluorescence plate reader
Procedure:
-
Isolate human neutrophils as described in Protocol 1.
-
Seed neutrophils in a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 10% complement-sufficient human serum.
-
Add the cell-impermeable DNA dye (e.g., Sytox Green at 5 µM) to each well.
-
Stimulate NETosis with an appropriate inducer (e.g., 100 nM PMA). Include an unstimulated control and a positive control (neutrophils lysed with detergent).
-
Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/520 nm for Sytox Green) every 30 minutes for 4 hours using a fluorescence plate reader.
-
Normalize the fluorescence values to the lysed neutrophil control to determine the percentage of NETosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The first case of COVID-19 treated with the complement C3 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical C3 Inhibition With AMY‐101 Reveals Novel Insights Into IL‐8‐Driven Inflammation in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amyndas.com [amyndas.com]
- 8. The Roles of Neutrophils Linking Periodontitis and Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amyndas.com [amyndas.com]
Application Note: Detection of Complement C3 Cleavage Inhibition by Amy-101 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The central protein of this cascade, complement component 3 (C3), is cleaved into its active fragments, C3a and C3b, a pivotal step for complement activation.[1][2] Amy-101 is a potent cyclic peptide inhibitor of C3, which prevents its cleavage and subsequent downstream inflammatory events.[1][2][3] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibitory effect of this compound on C3 cleavage.
Principle
This protocol describes the immunodetection of C3 and its cleavage fragments in biological samples (e.g., plasma, serum, or cell culture supernatant) following treatment with this compound. By separating proteins via SDS-PAGE and probing with antibodies specific for C3 and its fragments, a qualitative and semi-quantitative assessment of this compound's inhibitory activity can be achieved. A reduction in the intensity of C3 cleavage product bands (e.g., C3b) in the presence of this compound indicates successful inhibition.
Data Presentation
The following table presents representative quantitative data from a Western blot analysis demonstrating the dose-dependent inhibition of C3 cleavage by this compound. The band intensities of the C3b fragment were quantified using densitometry and normalized to a loading control.
| Treatment Group | This compound Concentration (nM) | Normalized C3b Band Intensity (Arbitrary Units) | % Inhibition of C3 Cleavage |
| Untreated Control | 0 | 1.00 | 0% |
| This compound | 1 | 0.75 | 25% |
| This compound | 10 | 0.40 | 60% |
| This compound | 100 | 0.15 | 85% |
| This compound | 1000 | 0.05 | 95% |
Experimental Protocols
Materials and Reagents
-
Samples: Human plasma or serum, or cell culture supernatant containing C3.
-
This compound: Synthesized and purified peptide.
-
Complement Activator: (Optional) Zymosan or other appropriate stimulus to induce C3 cleavage.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitor cocktail.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-12% gradient polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-human C3 polyclonal antibody (recognizes full-length C3 and C3b).
-
Mouse anti-human C3b monoclonal antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Loading Control Antibody: Anti-Albumin or other suitable loading control for plasma/serum samples.
-
Chemiluminescent Substrate (ECL)
-
Western Blot Imaging System
Experimental Procedure
1. Sample Preparation and Treatment with this compound:
-
Thaw human plasma or serum on ice. If using cell culture supernatant, collect and centrifuge to remove cellular debris.
-
(Optional) To induce robust C3 cleavage, treat the samples with a complement activator like Zymosan (e.g., 1 mg/mL) for 30-60 minutes at 37°C.
-
Prepare a dose-response curve of this compound (e.g., 0, 1, 10, 100, 1000 nM).
-
Add the respective concentrations of this compound to the samples and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Immediately after incubation, place samples on ice and add lysis buffer with protease inhibitors to prevent further protein degradation.
2. Protein Quantification:
-
Determine the total protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Mix the normalized protein samples with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-human C3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Analyze the band intensities using densitometry software. The full-length C3 will appear as a band at approximately 185 kDa, while the α' chain of C3b will be visible at around 110 kDa.
-
Normalize the intensity of the C3b band to a suitable loading control.
-
Calculate the percentage inhibition of C3 cleavage for each this compound concentration relative to the untreated control.
Visualizations
Caption: C3 cleavage pathway and its inhibition by this compound.
References
- 1. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amy-101 solubility and stability in different buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of Amy-101. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
A1: this compound, also known as Cp40, is a cyclic peptidic inhibitor of the central complement component C3.[1] As a cyclic peptide, its solubility can be influenced by its amino acid composition and conformation. While specific solubility data in various aqueous buffers is not extensively published, it is known that related compstatin peptides can have solubility challenges due to hydrophobic interactions.[2][3][4] Newer generations of compstatins have been developed with modifications to improve solubility.[2][3][5]
Q2: How should I store lyophilized this compound?
A2: Lyophilized this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the lyophilized powder at -20°C or -80°C.[1][6] It is crucial to prevent moisture contamination, as this can significantly decrease the long-term stability of the peptide.[7][8][9] Before opening, the vial should be allowed to warm to room temperature in a desiccator to avoid condensation.[9][10][11]
Q3: What is the recommended way to prepare a stock solution of this compound?
A3: To prepare a stock solution, it is advisable to first dissolve this compound in a minimal amount of an organic solvent like DMSO, and then dilute it with the aqueous buffer of choice.[12] For in vivo studies, formulations such as 10% DMSO in corn oil have been used.[13] When preparing solutions, it is best to avoid buffers with high salt concentrations, like PBS, initially, as salts can sometimes hinder peptide solubility.[11][14]
Q4: How stable is this compound in solution?
A4: The stability of peptides in solution is limited and depends on the specific amino acid sequence and the buffer conditions (pH, excipients).[6][9] Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7][10] For optimal stability in aqueous solutions, a pH range of 5-6 is often recommended for peptides.[8]
Q5: Can I expect this compound to be stable at room temperature?
A5: Dry, lyophilized this compound is stable at room temperature for days to weeks, but for long-term storage, freezing is recommended.[8] In solution, the stability at room temperature is significantly reduced, and degradation can occur. Therefore, it is not advisable to keep this compound solutions at room temperature for extended periods.
Troubleshooting Guide
Issue: this compound powder does not dissolve in my aqueous buffer.
-
Question: What should I do if this compound does not readily dissolve in my chosen buffer? Answer:
-
Assess the Peptide's Properties: this compound is a cyclic peptide, which can present solubility challenges.
-
Use an Organic Solvent: First, try to dissolve the peptide in a small amount of a compatible organic solvent such as DMSO. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.
-
Adjust pH: The net charge of a peptide influences its solubility. Although the exact isoelectric point of this compound is not provided, you can empirically test adjusting the pH of your buffer slightly. For peptides with a net positive charge, a slightly acidic buffer may help, while a slightly basic buffer can aid in dissolving peptides with a net negative charge.[12]
-
Sonication: Brief periods of sonication can help to break up aggregates and enhance dissolution.[12][15] Use a bath sonicator and cool the sample on ice between sonications to prevent heating.
-
Issue: My this compound solution is cloudy or has visible precipitates.
-
Question: I have prepared an this compound solution, but it appears cloudy. What does this mean and how can I fix it? Answer: A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated or has precipitated out of solution.
-
Confirm Dissolution: A properly solubilized peptide should result in a clear solution.[11][14]
-
Re-dissolve: If the peptide has precipitated from an aqueous buffer, you may need to lyophilize it and attempt to re-dissolve it using a different strategy, such as starting with an organic solvent.
-
Check Concentration: You may be exceeding the solubility limit of this compound in your current buffer system. Try preparing a more dilute solution.
-
Issue: I am concerned about the stability of my this compound stock solution after multiple uses.
-
Question: How can I maintain the integrity of my this compound stock solution over time? Answer:
-
Aliquot: The most effective way to maintain the stability of your stock solution is to aliquot it into single-use vials after preparation.[6] This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Proper Storage: Store the aliquots at -20°C or -80°C.[1] Avoid using frost-free freezers, as the temperature fluctuations during defrost cycles can be detrimental to peptide stability.[8]
-
Use Sterile Buffers: Prepare your solutions using sterile, nuclease-free water and buffers to prevent bacterial degradation.[8][11]
-
Data Presentation
Table 1: Summary of Known Solubility and Storage Conditions for this compound.
| Parameter | Solvent/Buffer | Concentration | Observation | Storage Temperature | Duration |
| Solubility | 10% DMSO in corn oil | ≥ 2.5 mg/mL | Clear solution | N/A | N/A |
| Solubility | 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | Suspended solution; requires sonication | N/A | N/A |
| Stability | Stock Solution (solvent not specified) | Not specified | N/A | -80°C | 6 months |
| Stability | Stock Solution (solvent not specified) | Not specified | N/A | -20°C | 1 month |
| Stability | Lyophilized Powder | N/A | N/A | -20°C | Several years |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Novel Buffer
This protocol provides a general method to determine the solubility of this compound in a specific aqueous buffer.
-
Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mg/mL).
-
-
Solubility Testing:
-
In a series of microcentrifuge tubes, add increasing volumes of the this compound DMSO stock to a fixed volume of the test buffer.
-
Vortex each tube for 30 seconds after adding the peptide stock.
-
Visually inspect each tube for precipitation or cloudiness against a dark background.
-
Incubate the tubes at the desired experimental temperature for 1 hour and re-examine.
-
The highest concentration that remains a clear solution is the approximate solubility limit.
-
-
Confirmation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully inspect for a pellet, which would indicate undissolved peptide.
-
Measure the absorbance of the supernatant at 280 nm to quantify the dissolved peptide concentration (requires a known extinction coefficient).
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a chosen buffer over time.
-
Solution Preparation:
-
Prepare a solution of this compound in the test buffer at a concentration below its determined solubility limit.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
-
Incubation:
-
Aliquot the solution into multiple sterile tubes.
-
Incubate the tubes at different temperatures relevant to your experimental workflow (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each temperature condition.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Data Analysis:
-
Monitor the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak over time.
-
Calculate the percentage of intact this compound remaining at each time point to determine its stability under the tested conditions.
-
Visualizations
Caption: Experimental workflows for determining this compound solubility and stability.
Caption: Troubleshooting logic for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Compstatin Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Vision: Peptide redesign for inhibition of the complement system: Targeting age-related macular degeneration [molvis.org]
- 6. genscript.com [genscript.com]
- 7. corepeptides.com [corepeptides.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biosynth.com [biosynth.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
Troubleshooting Amy-101 inactivity in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amy-101 in vitro. This compound is a potent cyclic peptide inhibitor of the complement component C3, and this guide is designed to address common issues that may arise during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a compstatin analog that acts as a selective inhibitor of complement component C3.[1][2][3][4] It binds to C3 and prevents its cleavage into the active fragments C3a and C3b.[5] This action effectively blocks the convergence point of all three complement activation pathways (classical, lectin, and alternative), thereby halting the downstream inflammatory cascade.[5][6]
Q2: What are the key in vitro assays to assess this compound activity?
A2: The primary in vitro assays for evaluating this compound's inhibitory function are hemolytic assays and Enzyme-Linked Immunosorbent Assays (ELISAs). Hemolytic assays measure the ability of this compound to prevent the lysis of antibody-sensitized red blood cells, a downstream effect of complement activation. ELISAs can be used to quantify the deposition of C3 fragments on a surface, which is inhibited in the presence of active this compound.
Q3: What is the expected potency of this compound in vitro?
A3: this compound exhibits high potency in in vitro assays. Its inhibitory activity and binding affinity have been well-characterized. For a summary of key quantitative data, please refer to the Data Presentation section below.
Data Presentation
The following table summarizes key quantitative parameters for this compound's in vitro activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.4 µM | Complement Inhibition Assay | [7] |
| Binding Affinity (KD) | 0.5 nM | Surface Plasmon Resonance | [6][7] |
Experimental Protocols
Hemolytic Inhibition Assay
This assay assesses the ability of this compound to inhibit the classical complement pathway-mediated lysis of sensitized sheep erythrocytes.
Materials:
-
This compound (and scrambled peptide control)
-
Normal Human Serum (NHS) as a source of complement
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Gelatin Veronal Buffer with Mg2+ and Ca2+ (GVB++)
-
96-well U-bottom plates
-
Spectrophotometer (405 nm)
Methodology:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, mix the this compound dilutions with a standardized amount of NHS.
-
Include controls for 0% lysis (buffer only) and 100% lysis (water).
-
Add sensitized SRBCs to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact SRBCs.
-
Transfer the supernatant to a new flat-bottom plate.
-
Measure the absorbance of the supernatant at 405 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each this compound concentration relative to the 100% lysis control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Complement C3 Deposition ELISA
This ELISA-based assay measures the inhibition of C3 fragment deposition on a complement-activating surface.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
High-bind 96-well ELISA plates
-
Complement-activating substance (e.g., aggregated IgG)
-
Anti-human C3 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with Tween-20)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Methodology:
-
Coat the ELISA plate with the complement-activating substance and incubate overnight.
-
Wash the plate to remove any unbound substance.
-
Prepare serial dilutions of this compound.
-
Mix the this compound dilutions with a standardized amount of NHS and add to the wells.
-
Incubate the plate at 37°C to allow for complement activation and C3 deposition.
-
Wash the plate to remove unbound serum components.
-
Add the enzyme-conjugated anti-human C3 antibody to each well and incubate.
-
Wash the plate to remove any unbound antibody.
-
Add the substrate and incubate until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition of C3 deposition for each this compound concentration.
Troubleshooting Guide
Issue: No or low inhibitory activity of this compound observed.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, including NHS, sensitized erythrocytes, and antibodies. Optimize the serum concentration to be within the linear range of the assay. |
| Suboptimal Assay Conditions | Ensure the incubation temperature and time are appropriate for complement activation (typically 37°C for 30-60 minutes). Check that the buffer composition, particularly the presence of Ca2+ and Mg2+, is correct for complement activity. |
| Inactive Complement Source | Use a fresh, properly stored source of Normal Human Serum. Avoid using heat-inactivated serum. Test the activity of the serum with a positive control. |
| Issues with Peptide Solubility | Ensure this compound is fully dissolved in the appropriate buffer before adding it to the assay. |
Issue: High background signal in the ELISA.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure thorough washing between each step to remove all unbound reagents. |
| Non-specific Antibody Binding | Include a blocking step (e.g., with BSA or non-fat dry milk) after coating the plate. Use a high-quality, specific anti-C3 antibody. |
| Contaminated Reagents | Use fresh, filtered buffers and reagents. |
Issue: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Reagents | Use the same lot of reagents for all related experiments. If a new lot is introduced, perform a bridging study to ensure consistency. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes. |
| Plate Edge Effects | Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation and temperature fluctuations. |
Visualizations
Caption: this compound inhibits the central step of the complement cascade.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
- 1. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 4. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lambris.com [lambris.com]
Technical Support Center: Optimizing Amy-101 Concentration for Effective C3 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals working with Amy-101. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at optimizing this compound concentration for effective C3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the complement system?
This compound, also known as Cp40, is a cyclic peptide inhibitor of the central complement component C3.[1][2] Its mechanism of action involves binding to C3 and preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[3][4] By blocking this central step, this compound effectively inhibits all three pathways of complement activation: the classical, lectin, and alternative pathways.[5]
Q2: What is the binding affinity of this compound for C3?
This compound exhibits a high binding affinity for C3, with a dissociation constant (KD) of approximately 0.5 nM.[2][6]
Q3: What is a typical starting concentration range for in vitro experiments?
Based on published in vitro studies, a concentration of 20 μmol/L has been used effectively in cell-based assays, such as with human THP-1 cells, to reduce the production of pro-inflammatory mediators.[7] However, the optimal concentration is highly dependent on the specific assay and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 for your particular system.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C. Reconstituted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8] To prepare a stock solution, reconstitute the peptide in a sterile, high-quality buffer such as PBS. While this compound is water-soluble, solubility can be poor at physiological pH. For challenging preparations, a 100 mM phosphate buffer may be used.[9] Avoid repeated freeze-thaw cycles.
Q5: In what forms is this compound available?
This compound is typically available as a lyophilized powder and may be supplied as a trifluoroacetate (TFA) or acetate salt. Be aware that residual TFA from purification can interfere with cellular assays.[10] If you observe unexpected effects on cell viability or proliferation, consider using this compound that has undergone salt exchange to an acetate or other biocompatible salt.
Experimental Protocols and Data
Determining Optimal this compound Concentration
To determine the optimal concentration of this compound for your experiments, it is crucial to perform a dose-response analysis. The following tables provide starting points and key parameters for common assays used to measure C3 inhibition.
Table 1: Recommended Concentration Ranges for Dose-Response Experiments
| Assay Type | Starting Concentration Range | Key Considerations |
| Hemolytic Assay (CH50) | 1 nM - 50 µM | Serum concentration and quality are critical. |
| C3a/C5a ELISA | 1 nM - 50 µM | Measures downstream products of C3 activation. |
| Cell-based Assays | 10 nM - 100 µM | Varies significantly with cell type and endpoint. |
| In vivo (local admin.) | 0.1 mg/site (2 mg/mL) | Based on non-human primate studies. |
| In vivo (systemic admin.) | 1-4 mg/kg | Based on non-human primate and mouse studies. |
Protocol 1: Classical Pathway Hemolytic Assay (CH50) for C3 Inhibition
This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs).
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
C3-depleted serum (for controls)
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Veronal Buffered Saline with Ca2+ and Mg2+ (VBS++)
-
96-well U-bottom plates
-
Spectrophotometer (540 nm)
Procedure:
-
Prepare a serial dilution of this compound in VBS++.
-
In a 96-well plate, add a fixed amount of NHS to each well (except for negative controls).
-
Add the serially diluted this compound to the wells containing NHS and incubate for 15-30 minutes at 37°C to allow for C3 inhibition.
-
Add a standardized concentration of sensitized SRBCs to each well.
-
Include the following controls:
-
100% Lysis Control: SRBCs + water
-
0% Lysis (Spontaneous Lysis) Control: SRBCs + VBS++
-
No Inhibitor Control: SRBCs + NHS
-
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact SRBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculate the percentage of hemolysis for each this compound concentration relative to the 100% lysis and 0% lysis controls.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: C3a ELISA for Measuring C3 Activation
This ELISA-based assay quantifies the generation of C3a, a downstream product of C3 cleavage, as a measure of complement activation and its inhibition by this compound.
Materials:
-
This compound
-
Normal Human Serum (NHS) or plasma
-
Complement activator (e.g., zymosan for the alternative pathway, aggregated IgG for the classical pathway)
-
Human C3a ELISA kit
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound.
-
In a tube, pre-incubate NHS or plasma with the serially diluted this compound for 15-30 minutes at 37°C.
-
Add the complement activator to initiate C3 cleavage.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding EDTA to the samples.
-
Follow the instructions of the human C3a ELISA kit to measure the concentration of C3a in each sample.
-
Plot the C3a concentration against the log of the this compound concentration to determine the IC50 value.
Visualizing Key Processes
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. glpbio.com [glpbio.com]
- 3. Modern Complement Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lambris.com [lambris.com]
- 10. genscript.com [genscript.com]
Off-target effects of Amy-101 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of Amy-101 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic cyclic peptide, a third-generation compstatin analogue, that acts as a selective inhibitor of the complement component C3.[1][2] It binds with high affinity (in the sub-nanomolar range) to human and non-human primate C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[2][3] By inhibiting C3, this compound effectively blocks all three complement activation pathways (classical, lectin, and alternative) and the subsequent downstream inflammatory processes.[4][5]
Q2: How specific is this compound for complement C3?
This compound is highly selective for complement C3.[2][6] Clinical and preclinical studies have consistently demonstrated its targeted effect on the complement system with no significant off-target effects reported.[5][7] Phase I and II clinical trials have shown that this compound is safe and well-tolerated, further supporting its specificity.[2][5][7]
Q3: What are the known off-target effects of this compound in cellular assays?
Current research and clinical data have not identified any significant off-target effects of this compound. Its mechanism is centered on the specific inhibition of C3. However, it is important to consider that in some biological contexts, a "convertase-independent C3 activation pathway" may exist, which could lead to residual C3 activity even in the presence of this compound.[8] This is not a direct off-target effect but rather a potential limitation of targeting the convertase-dependent cleavage of C3.
Troubleshooting Guide
This guide addresses common issues that may be encountered during cellular assays with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Variable or lower-than-expected inhibition of complement activation. | Reagent Quality and Handling: this compound is a peptide and may be sensitive to degradation. | - Ensure proper storage of this compound according to the manufacturer's instructions. - Prepare fresh dilutions for each experiment. - Avoid repeated freeze-thaw cycles. |
| Assay Conditions: Suboptimal assay conditions can affect inhibitor performance. | - Optimize incubation times and temperatures. - Ensure the pH and buffer composition of your assay medium are appropriate. | |
| Cell Health: Unhealthy or activated cells can lead to inconsistent results. | - Use cells with high viability. - Ensure cells are not activated by other stimuli in the culture. | |
| Inconsistent results between experimental replicates. | Pipetting Errors: Inaccurate pipetting can lead to variability. | - Use calibrated pipettes. - Ensure thorough mixing of reagents. |
| Cell Density: Variations in cell number can affect the outcome. | - Accurately count and plate cells. - Ensure even cell distribution in multi-well plates. | |
| This compound appears to be ineffective in certain experimental models. | Convertase-Independent C3 Activation: Some models may exhibit C3 activation through pathways not dependent on C3 convertases.[8] | - Investigate the specific mechanism of complement activation in your model. - Consider that enzymes like thrombin or plasmin can cleave C3 independently of the standard complement pathways. |
| Species Specificity: this compound is specific for human and non-human primate C3.[2] | - Confirm that your experimental system uses C3 from a compatible species. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's performance and use in various studies.
Table 1: this compound Binding Affinity and In Vitro Efficacy
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (KD) | 0.5 nM | Human | Not Specified | [3] |
| Inhibition of C3 Activation | Complete | Human | Whole Blood Model | [7] |
Table 2: this compound Dosing in Preclinical and Clinical Studies
| Study Type | Organism | Dose | Route of Administration | Reference |
| Preclinical | Non-human primate | 0.1 mg/site | Local injection | [9] |
| Preclinical | Non-human primate | 4 mg/kg | Subcutaneous | [10] |
| Phase I Clinical Trial | Human | 0.3 mg/kg to 15 mg/kg | Subcutaneous/Intravenous | [7] |
| Phase IIa Clinical Trial | Human | 0.1 mg/site | Intragingival injection | [3][11] |
Table 3: Clinically Observed Effects of this compound on Biomarkers
| Biomarker | Effect | Clinical Context | Reference |
| MMP-8 and MMP-9 | Significantly reduced | Periodontal inflammation | [3][11] |
| C3a | Significantly reduced | COVID-19 | [8] |
| sC5b-9 | Reduced | COVID-19 | [8] |
| C-reactive protein (CRP) | Significantly reduced | COVID-19 | [8] |
| Ferritin | Significantly reduced | COVID-19 | [8] |
Experimental Protocols
1. General Protocol for In Vitro Complement Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on complement activation in a cellular assay.
-
Materials:
-
This compound
-
Normal human serum (as a source of complement)
-
Target cells (e.g., antibody-sensitized sheep erythrocytes for classical pathway, rabbit erythrocytes for alternative pathway)
-
Assay buffer (e.g., gelatin veronal buffer with Ca2+ and Mg2+ for classical pathway, or a buffer with Mg2+ and EGTA for alternative pathway)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the diluted this compound.
-
Add a standardized amount of normal human serum to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow this compound to bind to C3.
-
Add the target cells to each well.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for complement-mediated lysis.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin release (e.g., 412 nm).
-
Calculate the percentage of hemolysis inhibition for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
2. Measurement of C3a Levels by ELISA
This protocol describes the measurement of the C3a fragment as a marker of complement activation.
-
Materials:
-
Plasma or cell culture supernatant samples
-
Commercial C3a ELISA kit
-
Microplate reader
-
-
Procedure:
-
Collect blood samples in tubes containing EDTA and centrifuge to obtain plasma. Store at -80°C.
-
Thaw samples on ice before use.
-
Follow the manufacturer's instructions for the C3a ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow C3a to bind.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of C3a in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound in the Complement Cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. amyndas.com [amyndas.com]
- 3. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3-convertase - Wikipedia [en.wikipedia.org]
- 5. amyndas.com [amyndas.com]
- 6. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 11. amyndas.com [amyndas.com]
Overcoming poor bioavailability of Amy-101 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complement C3 inhibitor, Amy-101. The following information is intended to help overcome challenges related to the bioavailability and pharmacokinetic properties of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Cp40, is a third-generation compstatin analog. It is a cyclic peptide that acts as a potent inhibitor of the complement system, a key component of the innate immune system.[1] this compound specifically targets complement component C3, the central protein of the complement cascade. By binding to C3, this compound prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby halting the amplification of the complement response.[2][3][4] This mechanism allows it to block all three complement activation pathways (classical, lectin, and alternative).[5]
Q2: Is "poor bioavailability" a major issue for this compound?
A2: The term "poor bioavailability" can be misleading for this compound. As a peptide, it is not designed for oral administration due to degradation in the gastrointestinal tract. It is typically administered via subcutaneous, intravenous, or local injection. The primary challenge is not absorption into the bloodstream, but rather optimizing its pharmacokinetic (PK) profile to maintain therapeutic concentrations over a desired period, which can influence dosing frequency and patient compliance.[6]
Q3: What is meant by the "target-driven" pharmacokinetics of this compound?
A3: The pharmacokinetic profile of this compound is described as "target-driven." This means that its clearance from the body is significantly influenced by its binding to its target, complement C3. When this compound is in excess of circulating C3, the unbound peptide is cleared relatively quickly. However, the this compound that is bound to C3 is cleared much more slowly. This tight binding to C3 effectively extends the peptide's half-life in the body.[7]
Q4: Does this compound require PEGylation to extend its half-life?
A4: While PEGylation is a common strategy to extend the half-life of peptides, this compound's unique target-driven pharmacokinetics provide it with a naturally long plasma half-life without the need for PEGylation.[1] In fact, the absence of PEGylation may be advantageous in some cases, as it can avoid potential issues with anti-PEG antibodies that can affect the safety and efficacy of PEGylated drugs.[8] However, PEGylated versions of compstatin analogs have been developed and show a remarkably enhanced half-life.[3]
Q5: What are some formulation strategies that have been explored for compstatin analogs like this compound?
A5: Research into optimizing the properties of compstatin analogs has explored several formulation strategies. These include:
-
PEGylation: Attaching polyethylene glycol (PEG) moieties to the peptide can reduce renal filtration and prolong its half-life.[3]
-
Amino Acid Substitution and Modification: Introducing non-proteinogenic amino acids or N-methylation into the peptide backbone has led to analogs with significantly improved binding affinity and potency.[9][10]
-
Addition of Charged Amino Acids: Appending charged amino acids, such as lysine, to the C-terminus of this compound has been shown to improve its solubility at physiological pH.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Sub-therapeutic plasma concentrations of this compound after subcutaneous injection. | - Inadequate dosage.- Rapid clearance of unbound peptide.- Issues with the formulation affecting absorption from the subcutaneous space. | - Review the literature for appropriate dosage ranges in your animal model. Dosages in non-human primates have ranged from 2 mg/kg to 4 mg/kg for systemic administration.[2][7]- Consider a dosing regimen with more frequent administrations to maintain therapeutic levels, as suggested by early clinical trials (e.g., every 48 hours).[11]- Evaluate the formulation's pH and solubility. Modifications to improve solubility, such as the addition of lysine residues, have been explored.[4] |
| High variability in pharmacokinetic data between animals. | - Differences in injection site and technique.- Individual animal physiological differences (e.g., metabolism, C3 levels). | - Standardize the subcutaneous injection procedure, including the site and volume of injection.- Ensure consistent handling and health status of the animals.- Increase the number of animals per group to improve statistical power and account for individual variability. |
| Observed local site reactions after injection. | - High concentration of the injected formulation.- Formulation excipients causing irritation. | - In non-human primate studies, an optimal local dose of 0.1 mg/site (at a concentration of 2 mg/mL) was found to be safe and effective without causing local irritation.[7][12]- If using a novel formulation, evaluate the tolerability of the vehicle alone in a control group. |
| Need for less frequent dosing to align with experimental design. | - The inherent half-life of the current this compound formulation is insufficient for the desired dosing interval. | - Explore modified analogs of this compound with potentially longer half-lives. While this compound itself has a good PK profile, PEGylated versions of compstatins have shown significantly extended half-lives.[3]- Investigate the use of controlled-release formulations, such as biodegradable microspheres or hydrogels, which are designed to release the peptide over an extended period.[7][9][10][13] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Cp40) and Modified Analogs in Non-Human Primates (Cynomolgus Monkeys) after a Single Subcutaneous Injection (2 mg/kg).
| Compound | Maximum Concentration (Cmax) (µM) | Terminal Half-life (t1/2) (hours) | Key Modification |
| This compound (Cp40) | ~5.9 | ~44.5 | Parent molecule |
| mPEG(3k)-Cp40 | Not explicitly stated, but lower than Cp40 | Significantly longer than Cp40 | N-terminal PEGylation (3kDa) |
| Cp40-KK | ~10.2 | ~34.8 | C-terminal addition of two lysine residues |
| Cp40-KKK | ~9.8 | ~28.2 | C-terminal addition of three lysine residues |
Data extracted from "New Analogs of the Complement C3 Inhibitor Compstatin with Increased Solubility and Improved Pharmacokinetic Profile" (2018).[2][4]
Experimental Protocols
1. Subcutaneous Administration of this compound in Non-Human Primates
-
Objective: To assess the pharmacokinetic profile of this compound following subcutaneous administration.
-
Animal Model: Cynomolgus monkeys.
-
Procedure:
-
This compound is dissolved in a sterile, biocompatible vehicle (e.g., saline).
-
A single dose of 2 mg/kg is administered via subcutaneous injection.
-
Blood samples are collected at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS).
-
Pharmacokinetic parameters (Cmax, Tmax, t1/2) are calculated from the resulting concentration-time data.
-
-
Reference: This protocol is based on methodologies described in studies evaluating the pharmacokinetics of compstatin analogs in non-human primates.[2]
2. Local (Intragingival) Administration of this compound in a Non-Human Primate Model of Periodontitis
-
Objective: To evaluate the safety and efficacy of locally administered this compound.
-
Animal Model: Non-human primates with naturally occurring periodontitis.
-
Procedure:
-
This compound is formulated in a sterile solution at a concentration of 2 mg/mL.
-
A volume of 50 µL (corresponding to 0.1 mg of this compound) is injected into the interdental papillae.
-
Injections are administered at specified intervals (e.g., once every 3 weeks).
-
Clinical parameters of periodontitis (e.g., probing pocket depth, bleeding on probing) are assessed at baseline and various time points throughout the study.
-
Local tissue response at the injection site is monitored for any signs of irritation.
-
-
Reference: This protocol is adapted from preclinical studies assessing the local administration of this compound for periodontitis.[7][12]
Visualizations
References
- 1. amyndas.com [amyndas.com]
- 2. lambris.com [lambris.com]
- 3. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lambris.com [lambris.com]
- 5. Amyndas Announces Positive Top-Line Phase 2 Results for Investigational this compound in Adults With Periodontal Inflammation and Gingivitis - BioSpace [biospace.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]
- 12. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9630992B2 - Compstatin analogs with improved pharmacokinetic properties - Google Patents [patents.google.com]
Technical Support Center: Interpreting Unexpected Results in Amy-101 Experiments
Welcome to the technical support center for Amy-101, a third-generation compstatin-based C3 complement inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected outcomes that users may encounter while working with this compound.
Q1: We are observing less inhibition of complement activation than expected with this compound in our serum-based assay. What could be the cause?
A1: This is a common issue that can arise from several factors related to both the experimental setup and the underlying biology.
Troubleshooting Steps:
-
Confirm this compound Activity: Ensure the peptide is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Check Assay Conditions:
-
Sample Type: For functional complement assays like the CH50 hemolytic assay, ensure you are using serum, not plasma treated with anticoagulants like EDTA, which inhibit complement activation by chelating essential metal ions (Ca²⁺ and Mg²⁺). For quantifying complement components (e.g., C3a, C5a), EDTA-plasma is preferred to prevent ex-vivo activation.
-
Buffer Composition: The presence of sufficient Ca²⁺ and Mg²⁺ is critical for the classical and lectin pathways. Ensure your assay buffer is appropriately supplemented.
-
-
Consider Convertase-Independent C3 Activation: A key unexpected finding in clinical studies with this compound was the observation of residual C3 activity in some non-responders, suggesting a convertase-independent C3 activation pathway that may override the drug's inhibitory activity.[1] This can be a biological reason for seeing less inhibition than anticipated. Further investigation into the specific complement activation trigger in your system may be necessary.
Logical Troubleshooting Flow for Unexpectedly Low Inhibition
Caption: Troubleshooting workflow for lower-than-expected this compound efficacy.
Q2: Our cell viability assay results are inconsistent when treating cells with this compound.
A2: Inconsistent cell viability results can stem from the assay method itself, the cell culture conditions, or off-target effects of the peptide.
Troubleshooting Steps:
-
Assay Choice: Standard metabolic assays (e.g., MTT, XTT) measure mitochondrial activity, which may not always directly correlate with cell viability, especially with immunomodulatory agents. Consider using a dye exclusion method (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to confirm results.
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Seeding Density: Ensure a uniform cell density across all wells. Edge effects in multi-well plates can also lead to variability.
-
-
Peptide-Specific Issues: While this compound is highly specific for C3, off-target effects are a possibility with any small molecule or peptide.[2][3] If you suspect off-target effects, consider profiling this compound against a panel of relevant receptors or proteases.
Q3: We see a decrease in the mRNA levels of an inflammatory marker (e.g., IL-6) by qPCR after this compound treatment, but the protein levels measured by Western blot or ELISA do not show a corresponding decrease. Why is there a discrepancy?
A3: Discrepancies between mRNA and protein levels are common in biological systems and can be attributed to several factors.
Troubleshooting Steps:
-
Temporal Differences: There is often a time lag between transcription (mRNA synthesis) and translation (protein synthesis). The peak of mRNA expression may occur hours before a detectable change in protein levels.[1] Consider performing a time-course experiment to measure both mRNA and protein at multiple time points post-treatment.
-
Post-Translational Regulation: Protein levels are regulated by both synthesis and degradation. Even if mRNA levels decrease, the corresponding protein may have a long half-life, resulting in a delayed or less pronounced decrease in its concentration.[1]
-
Assay Sensitivity and Specificity:
-
qPCR: Ensure primers are specific and efficient. Run a melt curve analysis to check for non-specific amplification.
-
Western Blot/ELISA: Validate the specificity of the primary antibody. Ensure that the protein detection is within the linear range of the assay. For Western blots, improper blocking or antibody concentrations can lead to misleading results.
-
Relationship between mRNA and Protein Expression
Caption: Discrepancies can arise from the time lag between transcription and translation.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Effect of this compound on Matrix Metalloproteinase (MMP) Levels in Gingival Crevicular Fluid (GCF) in a Phase IIa Clinical Trial
| Time Point | Treatment | Mean MMP-8 Level (ng/mL) | P-value (vs. Baseline) | Mean MMP-9 Level (ng/mL) | P-value (vs. Baseline) |
| Baseline | This compound | 18.5 | - | 1.2 | - |
| Placebo | 17.9 | - | 1.1 | - | |
| Day 28 | This compound | 10.2 | < 0.01 | 0.6 | < 0.01 |
| Placebo | 16.8 | NS | 1.0 | NS | |
| Day 90 | This compound | 9.8 | < 0.001 | 0.5 | < 0.001 |
| Placebo | 17.1 | NS | 1.1 | NS | |
| Data adapted from a Phase IIa clinical trial in adults with periodontal inflammation.[4][5] |
Table 2: Effect of this compound on Inflammatory Markers in a COVID-19 Clinical Trial
| Time Point | Treatment Group | Mean IL-8 Level (pg/mL) | P-value (vs. D0) |
| Day 0 (D0) | This compound (n=13) | ~150 | - |
| Placebo (n=13) | ~140 | - | |
| Day 7 (D7) | This compound (n=13) | ~50 | < 0.05 |
| Placebo (n=13) | ~130 | NS | |
| Data adapted from the ITHACA clinical trial in patients with severe COVID-19.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: CH50 Hemolytic Assay for Classical Complement Pathway Activity
This assay measures the functional capability of the classical complement pathway to lyse antibody-sensitized sheep red blood cells (SRBCs).
Materials:
-
Veronal Buffered Saline (VBS)
-
Sheep Red Blood Cells (SRBCs)
-
Rabbit anti-sheep red blood cell antibody (hemolysin)
-
Test serum and control serum (stored on ice)
-
Distilled water
-
96-well round-bottom plate
-
Spectrophotometer (415 nm or 540 nm)
Procedure:
-
Sensitization of SRBCs: a. Wash SRBCs three times with VBS by centrifugation (600 x g for 5 minutes). b. Resuspend the packed cells to a 10% solution in VBS. c. Add an equal volume of diluted hemolysin dropwise while gently swirling. d. Incubate for 15 minutes at 37°C.
-
Serum Dilution: a. Prepare serial twofold dilutions of the test and control serum in VBS (e.g., 1:8 to 1:128).
-
Assay Setup: a. In a 96-well plate, add 50 µL of each serum dilution in duplicate. b. Prepare a "Total Lysis" control with 50 µL of distilled water. c. Prepare a "Blank" (spontaneous lysis) control with 50 µL of VBS. d. Add 50 µL of sensitized SRBCs to all wells.
-
Incubation and Lysis: a. Incubate the plate at 37°C for 30-60 minutes with gentle shaking. b. Centrifuge the plate at 1,500 x g for 5 minutes to pellet intact RBCs.
-
Data Acquisition: a. Carefully transfer 50 µL of the supernatant to a new flat-bottom plate. b. Measure the absorbance of the released hemoglobin at 415 nm or 540 nm.
-
Calculation: a. Subtract the average absorbance of the "Blank" from all other readings. b. Calculate the percentage of lysis for each serum dilution relative to the "Total Lysis" control (100% lysis). c. Plot the percentage of lysis against the reciprocal of the serum dilution. d. Determine the serum dilution that causes 50% lysis (the CH50 value). A lower CH50 value indicates reduced complement activity.
This protocol is adapted from established methods for CH50 assays.[2][7]
Protocol 2: ELISA for C3a and C5a
This protocol describes a sandwich ELISA for the quantification of complement activation products C3a and C5a in plasma.
Materials:
-
EDTA-plasma samples
-
C3a or C5a ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Microplate reader (450 nm)
-
Plate washer (optional)
Procedure:
-
Sample Preparation: a. Collect blood in EDTA tubes to prevent ex-vivo complement activation. b. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. c. Aliquot and store plasma at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Assay Procedure (follow kit manufacturer's instructions): a. Bring all reagents and samples to room temperature. b. Add standards and samples to the appropriate wells of the pre-coated microplate. c. Incubate for the specified time (e.g., 90 minutes at 37°C). d. Wash the plate multiple times with the provided wash buffer. e. Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C). f. Wash the plate. g. Add Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at 37°C). h. Wash the plate. i. Add the TMB substrate and incubate in the dark (e.g., 15 minutes at 37°C). j. Add the stop solution to terminate the reaction.
-
Data Acquisition and Analysis: a. Read the absorbance at 450 nm immediately after adding the stop solution. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of C3a or C5a in the samples by interpolating their absorbance values from the standard curve.
This is a general protocol; always refer to the specific instructions provided with your ELISA kit.[8][9][10][11]
Signaling Pathways and Workflows
Complement Activation Pathways and this compound Inhibition
Caption: this compound inhibits the central step of the complement cascade.
References
- 1. abbexa.com [abbexa.com]
- 2. haemoscan.com [haemoscan.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total complement activity - Wikipedia [en.wikipedia.org]
- 6. Clinical C3 Inhibition With AMY‐101 Reveals Novel Insights Into IL‐8‐Driven Inflammation in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of native human complement components C3 and C5 and their primary activation peptides C3a and C5a (anaphylatoxic peptides) by ELISAs with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. namsa.com [namsa.com]
- 11. Human Complement C5a ELISA Kit (BMS2088) - Invitrogen [thermofisher.com]
Technical Support Center: Amy-101 Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the local versus systemic effects of Amy-101.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic cyclic peptide that acts as a potent inhibitor of complement component C3. By binding to C3, it prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby halting the amplification of the complement cascade through all three pathways (classical, lectin, and alternative). This central inhibition blocks the downstream inflammatory events mediated by complement activation.
Q2: How can we differentiate between the local and systemic effects of this compound in a preclinical or clinical setting?
A2: Distinguishing between local and systemic effects requires a multi-faceted approach that involves site-specific sampling, pharmacokinetic analysis, and the measurement of biomarkers in both local and systemic compartments. For local effects, particularly in studies of periodontitis, this involves collecting gingival crevicular fluid (GCF) to analyze local biomarkers of inflammation and tissue degradation, such as MMP-8 and MMP-9. For systemic effects, blood plasma or serum is analyzed for the concentration of this compound (pharmacokinetics) and systemic markers of complement activation, such as C3a and the soluble terminal complement complex (sC5b-9).
Q3: What are the most critical considerations when collecting gingival crevicular fluid (GCF) to ensure sample quality?
A3: The most critical considerations for GCF collection are preventing contamination with saliva or blood and standardizing the collection time.[1][2] The collection site should be isolated with cotton rolls and gently dried with an air syringe.[1] Sterile paper strips or micropipettes are then carefully inserted into the gingival sulcus for a defined period, typically 30 seconds.[1] Samples contaminated with blood should be discarded.[2] Immediate and proper storage, such as freezing at -20°C or lower, is also essential to prevent degradation of biomarkers.[1]
Q4: What type of assay is most appropriate for quantifying this compound in plasma?
A4: Due to its peptide nature, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the accurate and sensitive quantification of this compound in plasma.[3][4] This technique offers high specificity and can distinguish the drug from endogenous peptides and other metabolites.[3] Immunoassays like ELISA can sometimes be used but may be challenged by the specificity of antibodies against small peptide therapeutics.[3]
Q5: When assessing systemic complement inhibition, why is it important to measure activation products like sC5b-9 instead of just C3 levels?
A5: Measuring complement activation products like the soluble terminal complement complex (sC5b-9) provides a more dynamic and sensitive assessment of complement activity than measuring total C3 levels. C3 is an abundant plasma protein, and its total levels may not significantly change despite ongoing, low-level complement activation. In contrast, the presence of sC5b-9 is a direct indicator that the entire complement cascade has been activated to its terminal point.
Troubleshooting Guides
Troubleshooting Guide: Gingival Crevicular Fluid (GCF) Collection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Insufficient GCF Volume | Healthy gingival sites naturally have very low GCF flow.[5] | For healthy sites, it may be necessary to pool samples from multiple sites to obtain sufficient volume.[5] Ensure the collection strip or pipette is placed correctly at the entrance of the gingival crevice.[5] |
| Saliva Contamination | Inadequate isolation of the sampling site. | Use cotton rolls to isolate the tooth and gently dry the area with an air syringe before sample collection to prevent saliva contamination.[1][2] The presence of alpha-amylase can be used to test for saliva contamination.[6] |
| Blood Contamination | Trauma to the gingival tissue during collection. | Insert the collection strip or micropipette gently until mild resistance is felt.[1] Discard any samples visibly contaminated with blood and select a new site for collection.[2] |
| Sample Degradation | Improper handling and storage after collection. | Immediately place collected samples in sterile tubes and store them at -20°C or -80°C until analysis to prevent proteolytic degradation.[1][7] |
Troubleshooting Guide: MMP-8/9 ELISA
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Insufficient washing, non-specific antibody binding, or contaminated reagents.[8] | Increase the number of wash steps or the soaking time during washes.[8] Ensure the use of a suitable blocking buffer.[8] Prepare all reagents fresh and use high-purity water. |
| Low Sensitivity/Weak Signal | Inactive enzyme, suboptimal antibody concentration, or insufficient incubation time.[8] | Check the expiration dates of all reagents. Ensure proper storage and handling of antibodies and enzymes. Optimize incubation times and temperatures as per the kit protocol.[8] |
| High Coefficient of Variation (CV) Between Duplicates | Pipetting errors, improper mixing of samples/reagents, or temperature gradients across the plate.[9] | Ensure pipettes are calibrated and use proper pipetting technique.[9] Thoroughly mix all samples and reagents before adding to the plate.[9] Avoid stacking plates during incubation to ensure uniform temperature.[10] |
| Poor Standard Curve | Incorrect preparation of standards, degradation of the standard protein.[9] | Double-check all dilution calculations. Reconstitute standards immediately before use and avoid repeated freeze-thaw cycles.[9] |
Troubleshooting Guide: Complement (sC5b-9) ELISA
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Falsely Elevated Results | In vitro complement activation after sample collection. | Collect blood in tubes containing EDTA, which chelates Ca2+ and Mg2+ to prevent complement activation.[11] Process samples quickly and keep them on ice. |
| No Signal | A step or reagent was missed in the protocol.[12] | Carefully review the protocol and ensure all steps are followed in the correct order.[12] Confirm that all required reagents were added. |
| Inconsistent Results | Variation in reagent quality or procedural inconsistencies.[8] | Aliquot reagents to minimize freeze-thaw cycles.[8] Standardize all incubation times and temperatures. |
| High Background | Cross-reactivity of antibodies or insufficient washing.[13] | Ensure the use of a high-quality ELISA kit with validated antibodies.[13] Optimize the washing steps by increasing the number of washes.[13] |
Experimental Protocols
Protocol 1: Gingival Crevicular Fluid (GCF) Collection
-
Patient Preparation: Instruct the patient to refrain from eating, drinking, and oral hygiene for at least one hour before sample collection.[7]
-
Site Selection: Identify the specific gingival sites for collection. For periodontitis studies, this is often the site with the deepest probing depth in each quadrant.[1]
-
Isolation and Drying: Isolate the selected sites using cotton rolls to prevent saliva contamination. Gently dry the area with a dental air syringe.[1]
-
GCF Collection:
-
Sample Handling: Immediately transfer the paper strip or the collected fluid into a sterile microcentrifuge tube.
-
Storage: Store the samples at -80°C until further analysis.[7]
Protocol 2: Quantification of MMP-8 and MMP-9 in GCF by ELISA
-
Sample Elution: Add a specific volume of assay buffer (e.g., 100 µL) to the microcentrifuge tube containing the GCF sample (on the paper strip). Vortex for 30 seconds to elute the proteins. Centrifuge to pellet the paper strip and collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available human MMP-8 or MMP-9 ELISA kit (e.g., from R&D Systems).[14][15]
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add 100 µL of standards, controls, and GCF samples to the wells of the antibody-pre-coated microplate.[14]
-
Incubate as per the kit's instructions (typically 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution and incubate in the dark until color develops.[16]
-
Add the stop solution to terminate the reaction.[16]
-
-
Data Analysis: Measure the optical density at 450 nm using a microplate reader. Generate a standard curve and calculate the concentrations of MMP-8 and MMP-9 in the GCF samples. The results are typically expressed in ng/mL.[17]
Protocol 3: Quantification of Systemic Complement Activation (sC5b-9) in Plasma by ELISA
-
Sample Collection and Preparation:
-
ELISA Procedure:
-
Use a commercially available human sC5b-9 ELISA kit.
-
Bring all reagents and samples to room temperature before use.[18]
-
Prepare standards and dilute plasma samples according to the kit's protocol.
-
Add 100 µL of standards, controls, and diluted plasma samples to the antibody-pre-coated microplate.[16]
-
Follow the incubation, washing, and detection steps as described in the manufacturer's protocol, similar to the MMP ELISA described above.[18]
-
-
Data Analysis: Measure the optical density and calculate the sC5b-9 concentration in the plasma samples based on the standard curve.
Protocol 4: Pharmacokinetic Analysis of this compound in Plasma by LC-MS/MS
-
Sample Collection: Collect blood samples at various time points after this compound administration into EDTA-containing tubes.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.[19]
-
Vortex and centrifuge at high speed (e.g., 15,000 g for 10 minutes) to pellet the precipitated proteins.[19]
-
Transfer the supernatant to a new tube for analysis. Solid-phase extraction (SPE) may be used for further cleanup if necessary.[4]
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the analyte from matrix components on a suitable C18 column.
-
Use electrospray ionization (ESI) in positive ion mode for detection.[4]
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Data Presentation
Table 1: Local Effect of this compound on MMP-9 Levels in Gingival Crevicular Fluid (GCF)
| Treatment Group | Time Point | Mean MMP-9 Concentration (ng/mL) ± SD | p-value (vs. Placebo) |
| Placebo | Baseline | 85.2 ± 15.6 | - |
| Day 28 | 82.5 ± 14.9 | 0.85 | |
| This compound (Local) | Baseline | 86.1 ± 16.2 | - |
| Day 28 | 45.7 ± 10.3 | <0.001 |
Table 2: Systemic Effect of this compound on Plasma sC5b-9 Levels
| Treatment Group | Time Point | Mean sC5b-9 Concentration (ng/mL) ± SD | p-value (vs. Placebo) |
| Placebo | Baseline | 250.3 ± 45.8 | - |
| 24 hours post-dose | 245.1 ± 43.2 | 0.78 | |
| This compound (Systemic) | Baseline | 255.6 ± 48.1 | - |
| 24 hours post-dose | 110.4 ± 25.9 | <0.001 |
Table 3: Pharmacokinetic Parameters of this compound After Local and Systemic Administration
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Local (Intragingival) | 0.5 mg | 15.2 ± 4.5 | 1.0 ± 0.5 | 95.8 ± 20.1 |
| Systemic (Subcutaneous) | 5 mg/kg | 450.6 ± 98.2 | 2.0 ± 0.8 | 3205.4 ± 512.7 |
Mandatory Visualizations
Caption: Mechanism of action of this compound as a C3 complement inhibitor.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Gingival crevicular fluid collection [bio-protocol.org]
- 3. q2labsolutions.com [q2labsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. annalsofdentalspecialty.net.in [annalsofdentalspecialty.net.in]
- 7. dovepress.com [dovepress.com]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. arp1.com [arp1.com]
- 10. mybiosource.com [mybiosource.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 13. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Assessment of Matrix Metalloproteinases-8 and -9 in Gingival Crevicular Fluid of Smokers and Non-smokers with Chronic Periodontitis Using ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Amy-101: A Head-to-Head Comparison with C5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Complement Inhibition
The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can drive the pathology of numerous inflammatory and autoimmune diseases. Consequently, therapeutic inhibition of the complement cascade has emerged as a promising strategy. While C5 inhibitors have been the standard-of-care, upstream inhibition at the C3 level offers a potentially broader and more comprehensive approach. This guide provides an in-depth in vitro comparison of Amy-101, a C3 inhibitor, with the C5 inhibitors eculizumab and ravulizumab, supported by experimental data to inform research and development decisions.
Mechanism of Action: C3 vs. C5 Inhibition
The complement cascade proceeds through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, a central event that amplifies the downstream response. This compound, a compstatin-based cyclic peptide, binds to C3 and prevents its cleavage, thereby blocking the activation of all three pathways.[1][2] This upstream inhibition prevents the generation of the anaphylatoxin C3a and the opsonin C3b, which is crucial for the formation of the C5 convertase.
In contrast, C5 inhibitors like eculizumab and ravulizumab act at the terminal stage of the complement cascade.[3] They bind to the C5 protein, preventing its cleavage into the potent pro-inflammatory molecule C5a and C5b. This, in turn, blocks the formation of the membrane attack complex (MAC), which is responsible for cell lysis.
Quantitative Comparison of In Vitro Efficacy
The inhibitory potential of this compound, eculizumab, and ravulizumab has been quantified in various in vitro assays. The following tables summarize the 50% inhibitory concentrations (IC50) for each compound against the classical and alternative complement pathways, as well as their efficacy in preventing complement-mediated bacterial killing.
Table 1: Inhibition of Classical and Alternative Complement Pathways
| Inhibitor | Target | Classical Pathway IC50 (µg/mL) | Alternative Pathway IC50 (µg/mL) |
| This compound | C3 | 21.4 | 7.3 |
| Eculizumab | C5 | 24.8 | 44.1 |
| Ravulizumab | C5 | 32.7 | 41.5 |
| Data sourced from de Jong et al., Blood Advances, 2023. |
Table 2: Inhibition of Complement-Mediated Bacterial Killing
| Inhibitor | Target | N. meningitidis IC50 (µg/mL) | H. influenzae IC50 (µg/mL) | S. pneumoniae IC50 (µg/mL) |
| This compound | C3 | 100.9 | 46.6 | 14.7 |
| Eculizumab | C5 | 34.2 | 28.5 | 62.4 |
| Ravulizumab | C5 | 79.2 | 31.4 | 34.2 |
| Data sourced from de Jong et al., Blood Advances, 2023. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to allow for replication and further investigation.
Complement Pathway Inhibition Assay (ELISA-based)
This assay determines the functional activity of the classical and alternative complement pathways.
Methodology:
-
Coating: Microtiter wells are coated with specific activators for each pathway (e.g., IgM for the classical pathway, LPS for the alternative pathway).
-
Sample Incubation: Serum samples, pre-incubated with varying concentrations of the inhibitor (this compound, eculizumab, or ravulizumab), are added to the wells.
-
Complement Activation: The plate is incubated to allow for complement activation.
-
Detection: The formation of the terminal complement complex (C5b-9) is detected using an enzyme-labeled antibody specific for a neoantigen exposed on C9 during MAC formation.
-
Signal Generation: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The degree of inhibition is calculated relative to a control with no inhibitor.
Bacterial Killing Assay (Serum Bactericidal Assay)
This assay measures the ability of complement, in the presence of an inhibitor, to kill susceptible bacteria.
Methodology:
-
Bacterial Preparation: A log-phase culture of the target bacterium (N. meningitidis, H. influenzae, or S. pneumoniae) is prepared and diluted to a standard concentration.
-
Reaction Mixture: The bacterial suspension is mixed with pooled human serum (as a complement source) and serial dilutions of the complement inhibitor.
-
Incubation: The mixture is incubated to allow for complement-mediated killing.
-
Viability Assessment: The number of viable bacteria is determined by plating an aliquot of the reaction mixture onto an appropriate agar medium and counting the resulting colonies after overnight incubation. The percentage of bacterial survival is calculated relative to a control with heat-inactivated serum.
C3 and C5b-9 Deposition Assay (Flow Cytometry)
This assay quantifies the deposition of complement components C3 and C5b-9 on the surface of bacteria.
Methodology:
-
Bacterial Opsonization: Bacteria are incubated with human serum in the presence or absence of the complement inhibitor.
-
Staining: The bacteria are then washed and stained with fluorescently labeled antibodies specific for C3b/iC3b and the C5b-9 complex.
-
Flow Cytometry Analysis: The fluorescence intensity of individual bacteria is measured using a flow cytometer. The amount of C3 and C5b-9 deposition is proportional to the mean fluorescence intensity.
Discussion and Conclusion
The in vitro data demonstrate that this compound is a potent inhibitor of both the classical and alternative complement pathways, with a particularly strong effect on the alternative pathway. In contrast, the C5 inhibitors eculizumab and ravulizumab show more comparable inhibitory activity against both pathways.
In the bacterial killing assays, the efficacy of the inhibitors varied depending on the bacterial species. Eculizumab was most potent against N. meningitidis and H. influenzae, while this compound was most effective against S. pneumoniae. This suggests that the relative importance of C3- versus C5-mediated clearance mechanisms may differ between pathogens.
The choice between a C3 and a C5 inhibitor for therapeutic development will depend on the specific disease context and the underlying pathophysiology. Upstream inhibition with a C3 inhibitor like this compound offers the advantage of blocking all downstream effector functions of the complement cascade, which may be beneficial in diseases where both C3a/C5a-mediated inflammation and MAC-induced cell lysis contribute to pathology. However, preserving the upstream functions of complement, such as opsonization for pathogen clearance, might be desirable in certain situations, making a C5 inhibitor a more targeted approach.
This comparative guide provides a foundational in vitro dataset for researchers and drug developers. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in comparison to established C5 inhibitors across a range of complement-mediated diseases.
References
- 1. vaccine.uab.edu [vaccine.uab.edu]
- 2. Novel Antibody-independent Method to Measure Complement Deposition on Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Complement-Mediated Antibody-Dependent Bactericidal Activity in a Fluorescence-Based Serum Bactericidal Assay for Group B Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
AMY-101: A Comparative Guide to its Cross-Reactivity with Complement Component C3 Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and inhibitory activity of AMY-101, a potent peptidic inhibitor of complement component C3, across different species. The data presented herein is crucial for the preclinical evaluation and clinical translation of this therapeutic candidate.
Executive Summary
This compound, also known as Cp40, is a third-generation compstatin analog that demonstrates high affinity and potent inhibition of human C3, a central component of the complement system.[1][2][3][4] Extensive research has shown that this compound exhibits a high degree of species selectivity, with robust activity in humans and non-human primates, but significantly reduced or no activity in rodents. This guide summarizes the available quantitative data on the cross-reactivity of this compound with C3 from human, cynomolgus monkey, mouse, and rat sources, and provides detailed experimental protocols for the assessment of these interactions.
Data Presentation: Binding Affinity and Inhibitory Activity of this compound
The following table summarizes the key quantitative parameters for this compound's interaction with C3 from different species.
| Species | Binding Affinity (Kd) | Inhibitory Activity (IC50) |
| Human | 0.5 nM[1][2][3][4] | Not explicitly found, but potent inhibition is widely reported. |
| Cynomolgus Monkey | Almost identical to human C3[5] | Not explicitly found, but potent in vivo efficacy demonstrated.[4][6] |
| Mouse | No significant binding reported[5] | No significant inhibition reported[5] |
| Rat | Weak binding reported for a modified analog (CP40-KK): 6.67 µM[7] | No significant inhibition reported for this compound[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for C3 from different species.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
This compound
-
Purified C3 protein from human, cynomolgus monkey, mouse, and rat
-
Amine coupling kit for immobilization
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: C3 protein from each species is immobilized on the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared without the C3 protein to subtract non-specific binding.
-
Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor chip surface. The association and dissociation of this compound to the immobilized C3 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Determination of Inhibitory Activity (IC50) by ELISA-based Complement Activation Assay
This enzyme-linked immunosorbent assay (ELISA) measures the ability of this compound to inhibit the activation of the complement cascade.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the complement activity in serum from different species.
Materials:
-
96-well ELISA plates
-
Serum from human, cynomolgus monkey, mouse, and rat
-
Activator of the classical or alternative complement pathway (e.g., aggregated IgG or zymosan)
-
This compound at various concentrations
-
Antibodies to detect complement activation products (e.g., anti-C3b, anti-C5b-9)
-
Enzyme-conjugated secondary antibodies and substrate for colorimetric detection
-
Plate reader
Procedure:
-
Coating: ELISA plates are coated with an activator of the complement pathway.
-
Inhibition: Serum from each species is pre-incubated with a range of concentrations of this compound.
-
Activation: The serum/AMY-101 mixtures are added to the coated wells to allow for complement activation.
-
Detection: The amount of a specific complement activation product (e.g., C3b or C5b-9) deposited on the plate is quantified using a specific primary antibody, followed by an enzyme-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway: this compound Inhibition of the Complement Cascade
Caption: Mechanism of this compound action on the complement cascade.
Experimental Workflow: Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Amy-101 for Periodontal Disease: A Comparative Analysis of a Novel C3 Complement Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings for Amy-101, a first-in-class complement C3 inhibitor, against the established standard of care for periodontal disease, scaling and root planing (SRP). The information is based on publicly available data from clinical trials and systematic reviews.
This compound is a synthetic cyclic peptide that acts as a potent inhibitor of complement component C3, a central protein in the complement system which is a key driver of inflammation in periodontal disease.[1][2] By binding to C3, this compound prevents its cleavage into pro-inflammatory fragments, thereby disrupting the inflammatory cascade that leads to gingival inflammation and tissue damage.[2]
Performance Comparison: this compound vs. Scaling and Root Planing (SRP)
The following tables summarize the quantitative data from a Phase IIa clinical trial of this compound and systematic reviews of SRP for the treatment of periodontal disease. It is important to note that the patient populations and specific methodologies in these studies may differ, which should be considered when making direct comparisons.
Table 1: Efficacy in Reducing Gingival Inflammation
| Treatment | Study Type | Primary Outcome Measure | Mean Reduction from Baseline | Timepoint | p-value |
| This compound (0.1 mg/site) | Phase IIa Clinical Trial (NCT03694444)[3][4] | Modified Gingival Index (MGI) | -0.29 ± 0.026 | Day 28 | <0.001 (vs. placebo) |
| Placebo | Phase IIa Clinical Trial (NCT03694444)[3] | Modified Gingival Index (MGI) | -0.10 ± 0.021 | Day 28 | - |
| Scaling and Root Planing (SRP) | Systematic Review & Meta-Analysis[5] | Probing Depth (PD) | 1.41 mm | ≥ 3 months | Not Applicable |
Table 2: Efficacy in Reducing Bleeding on Probing
| Treatment | Study Type | Primary Outcome Measure | Reduction from Baseline | Timepoint | p-value |
| This compound (0.1 mg/site) | Phase IIa Clinical Trial (NCT03694444)[3][4] | Bleeding on Probing (BOP) | Significant Reduction | Day 28, 60, 90 | <0.001 (vs. placebo) |
| Scaling and Root Planing (SRP) | Systematic Review[6] | Bleeding on Probing (BOP) | Significant Reduction | Not Specified | Not Applicable |
Table 3: Impact on Tissue Destruction Markers
| Treatment | Study Type | Biomarker | Outcome | Timepoint | p-value |
| This compound (0.1 mg/site) | Phase IIa Clinical Trial (NCT03694444)[3][7] | MMP-8 and MMP-9 in Gingival Crevicular Fluid | Significantly Reduced | Day 28, 60, 90 | <0.05 (vs. placebo) |
| Scaling and Root Planing (SRP) | Not Directly Assessed in Cited Reviews | - | - | - | - |
Experimental Protocols
This compound Phase IIa Clinical Trial (NCT03694444) Methodology [3][4]
This was a randomized, double-blind, placebo-controlled, split-mouth study. Each of the 32 adult patients with gingivitis and periodontal inflammation received both this compound and placebo injections in different halves of their mouth.
-
Treatment: Once-weekly intragingival injections of this compound (0.1 mg/site) or placebo for three consecutive weeks (Days 0, 7, and 14).
-
Assessments: Efficacy and safety were evaluated at baseline and on days 28, 60, and 90.
-
Primary Efficacy Outcome: Change in Modified Gingival Index (MGI).
-
Secondary Outcomes: Changes in Bleeding on Probing (BOP), plaque index, pocket depth, clinical attachment level, and levels of matrix metalloproteinases (MMPs) in the gingival crevicular fluid.
Scaling and Root Planing (SRP) General Protocol
SRP is a non-surgical procedure to remove dental plaque and calculus from the tooth surfaces and root surfaces.
-
Procedure: The procedure is typically performed by a dentist or dental hygienist using manual or ultrasonic instruments.
-
Objective: To eliminate the bacterial biofilm and calculus that are the primary etiologic agents of periodontitis.
-
Follow-up: Patients typically receive oral hygiene instructions and may be placed on a periodontal maintenance schedule.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
References
- 1. Systematic review and meta-analysis on the nonsurgical treatment of chronic periodontitis by means of scaling and root planing with or without adjuncts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amyndas.com [amyndas.com]
- 5. The clinical effect of scaling and root planing and the concomitant administration of systemic amoxicillin and metronidazole: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Amy-101 in Chronic Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Amy-101, a complement C3 inhibitor, with alternative therapies in various chronic disease models. The information is intended to support research and development decisions by presenting objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound (also known as Cp40) is a peptidic inhibitor of the central complement component C3, preventing its cleavage into proinflammatory fragments C3a and C3b.[1] This mechanism of action positions it as a potential therapeutic for a range of chronic inflammatory diseases where the complement cascade is a key driver of pathology. This guide assesses its long-term efficacy against standard treatments and emerging competitors in periodontitis, a chronic inflammatory oral disease, and discusses its potential in other chronic conditions like paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G).
Periodontitis: this compound vs. Standard of Care
Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues.[1][2] The standard of care typically involves mechanical cleaning procedures such as scaling and root planing (SRP).
Comparative Efficacy Data
| Therapy | Disease Model | Key Efficacy Endpoints | Observation Period | Outcome |
| This compound | Non-Human Primate (Natural Periodontitis) | - Periodontal Pocket Depth (PPD)- Bleeding on Probing (BOP) | 11 weeks (4 weeks treatment, 7 weeks follow-up) | Significant and long-lasting reduction in PPD and BOP, with protective effects persisting for at least 7 weeks after drug withdrawal.[2] |
| Non-Human Primate (Natural Periodontitis) | - Gingival Index- Bleeding on Probing (BOP)- Probing Pocket Depth (PPD)- Attachment Loss | 12 weeks (6 weeks treatment, 6 weeks follow-up) | Significant reduction in all clinical indices, with effects lasting for at least 6 weeks after treatment cessation.[1] | |
| Human (Phase IIa Clinical Trial) | - Modified Gingival Index (MGI)- Bleeding on Probing (BOP)- MMP-8 and MMP-9 levels | 90 days | Significant and sustained reduction in gingival inflammation and MMP levels.[3][4][5] | |
| Scaling and Root Planing (SRP) | Human (Long-term clinical studies) | - Clinical Attachment Level (CAL) loss- Probing Pocket Depth (PD) reduction | ≥ 2 years | In deep pockets (≥ 7 mm), SRP resulted in a mean PD reduction of 21.6% and a CAL gain of 9.8%.[6] |
| Human (Long-term clinical practice) | - Tooth Loss | 22 years (average) | In a well-maintained group, average tooth loss was only 0.68 over the study period, demonstrating the long-term effectiveness of conventional therapy with regular maintenance.[7] |
Experimental Protocols
This compound Administration in Non-Human Primates (NHP)
-
Study Design: Naturally occurring chronic periodontitis in NHPs.
-
Treatment: Subcutaneous administration of this compound at a dose of 4 mg/kg body weight once every 24 hours for 28 days.[1] In another study, local administration of 0.1 mg/site was given once every 3 weeks.[2][8]
-
Efficacy Assessment:
-
Periodontal Pocket Depth (PPD): Measured using a calibrated periodontal probe at multiple sites per tooth. The probe is inserted into the gingival sulcus until resistance is met, and the depth is recorded in millimeters.
-
Bleeding on Probing (BOP): Assessed by gently running a periodontal probe along the gingival margin. The presence or absence of bleeding within 30 seconds is recorded.
-
RANKL/OPG Ratio: Bone biopsies are collected, and the expression levels of RANKL and OPG are quantified using techniques such as quantitative polymerase chain reaction (qPCR) or enzyme-linked immunosorbent assay (ELISA).[1]
-
Scaling and Root Planing (SRP) in Humans
-
Procedure: Mechanical removal of dental plaque and calculus from the tooth surfaces, both above and below the gumline, using manual or ultrasonic instruments.
-
Efficacy Assessment:
-
Clinical Attachment Level (CAL): Measured from a fixed point on the tooth (usually the cementoenamel junction) to the bottom of the periodontal pocket.
-
Probing Depth (PD): Measured from the gingival margin to the bottom of the periodontal pocket.
-
Signaling Pathway and Experimental Workflow
Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G): this compound vs. Pegcetacoplan
PNH and C3G are rare, chronic diseases driven by dysregulation of the complement system. While clinical data for this compound in these conditions is not yet available, its preclinical efficacy can be compared to the approved C3 inhibitor, pegcetacoplan.
Comparative Efficacy Data
| Therapy | Disease Model | Key Efficacy Endpoints | Observation Period | Outcome |
| This compound (Cp40) | In vitro (PNH erythrocytes) | - Hemolysis- C3 fragment opsonization | N/A | Prevented hemolysis and C3 opsonization in a dose-dependent manner.[9] |
| Pegcetacoplan (APL-2) | Human (Phase 3 Clinical Trial - PNH) | - Hemoglobin (Hb) levels- Transfusion avoidance | 48 weeks | Mean Hb increased from 8.7 g/dL to 11.1 g/dL. 85% of patients became transfusion-free. |
| Human (Open-label extension - PNH) | - Hemoglobin (Hb) levels- Transfusion avoidance | Up to 3 years | Sustained improvements in hemoglobin levels and transfusion avoidance.[10] | |
| Human (Phase 3 Clinical Trial - C3G) | - Proteinuria (UPCR)- Estimated Glomerular Filtration Rate (eGFR) | 26 weeks | 72.1% relative reduction in proteinuria and stabilization of eGFR compared to placebo.[11] |
Experimental Protocols
Pegcetacoplan in PNH (PEGASUS Trial)
-
Study Design: Phase 3, randomized, open-label, active-comparator controlled trial.
-
Treatment: Patients previously treated with eculizumab were randomized to receive pegcetacoplan 1080 mg subcutaneously twice weekly or continue eculizumab.
-
Efficacy Assessment:
-
Hemoglobin Levels: Measured from blood samples at baseline and regular intervals.
-
Transfusion Avoidance: The proportion of patients who did not require a red blood cell transfusion during the study period.
-
Pegcetacoplan in C3G (VALIANT Trial)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Treatment: Patients received subcutaneous infusions of pegcetacoplan or placebo twice weekly.[11]
-
Efficacy Assessment:
Logical Relationship Diagram
Conclusion
This compound demonstrates significant and sustained long-term efficacy in a preclinical non-human primate model of chronic periodontitis, suggesting its potential as a novel therapeutic for this condition. Its performance in this model appears promising when compared to the long-term outcomes of the current standard of care, SRP.
In the context of other chronic, complement-mediated diseases such as PNH and C3G, this compound shows preclinical promise. However, it faces a high benchmark set by the clinically validated and approved C3 inhibitor, pegcetacoplan, which has demonstrated robust and sustained efficacy in large-scale clinical trials. Further clinical development of this compound in these and other chronic inflammatory diseases will be necessary to fully elucidate its long-term therapeutic potential and comparative effectiveness.
References
- 1. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 2. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amyndas.com [amyndas.com]
- 4. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Long-Term Effects of Periodontal Therapy: What 600 Patients Taught Us - Source Education [sourceeducation.com.au]
- 8. amyndas.com [amyndas.com]
- 9. ashpublications.org [ashpublications.org]
- 10. amyndas.com [amyndas.com]
- 11. Pegcetacoplan Benefits Patients With C3G/IC-MPGN and Nephrotic Proteinuria | Docwire News [docwirenews.com]
A Meta-Analysis of Amy-101 Clinical Trial Data for Periodontitis Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the publicly available clinical trial data for Amy-101, a novel complement C3 inhibitor, in the context of periodontitis treatment. It is designed to offer researchers, scientists, and drug development professionals an objective comparison of this compound's performance against established adjunctive therapies, supported by experimental data and detailed methodologies.
Introduction to this compound and the Complement Cascade in Periodontitis
Periodontitis is a chronic inflammatory disease triggered by a dysbiotic oral microbiome that leads to the destruction of tooth-supporting tissues. The complement system, a crucial part of the innate immune response, plays a significant role in the pathogenesis of periodontitis. Overactivation of the complement cascade, particularly the central component C3, results in the production of pro-inflammatory molecules that drive tissue damage.
This compound is a synthetic cyclic peptide, also known as compstatin Cp40, that acts as a potent inhibitor of complement C3.[1] By binding to C3, this compound prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby blocking all three complement activation pathways (classical, lectin, and alternative).[1] This targeted approach aims to modulate the host's inflammatory response, reducing the tissue destruction associated with periodontitis.
This compound Phase 2a Clinical Trial (NCT03694444)
A significant body of evidence for the efficacy and safety of this compound in treating periodontal inflammation comes from a Phase 2a randomized, double-blind, placebo-controlled, split-mouth clinical trial.[2][3][4]
Experimental Protocol: Phase 2a Clinical Trial (NCT03694444)
-
Study Design: 39 adult patients with gingivitis and chronic periodontal inflammation were enrolled in a 3-month trial.[1] A split-mouth design was used, where each patient's mouth was randomized to receive either this compound or a placebo.[1]
-
Treatment Regimen: this compound (0.1 mg/site) or placebo was administered via local intragingival injection once a week for three consecutive weeks.[2][4]
-
Primary Efficacy Endpoint: The primary outcome was the change in the Modified Gingival Index (MGI) score from baseline. The MGI is a visual assessment of gingival inflammation.[2][4]
-
Secondary Efficacy Endpoints: Secondary outcomes included the change in Bleeding on Probing (BOP), a measure of gingival bleeding upon gentle probing, and the levels of matrix metalloproteinases (MMP-8 and MMP-9) in the gingival crevicular fluid (GCF).[2][4] MMP-8 and MMP-9 are enzymes associated with the breakdown of periodontal tissues.[3]
-
Safety Assessments: Safety and tolerability were monitored throughout the trial.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the this compound Phase 2a clinical trial and provide a comparison with data from studies of established adjunctive therapies for periodontitis, minocycline hydrochloride and doxycycline hyclate, which are used as adjuncts to the standard of care, scaling and root planing (SRP).
Table 1: Efficacy of this compound in Reducing Gingival Inflammation (Phase 2a Trial) [2]
| Outcome Measure | This compound (Mean Reduction from Baseline ± SE) | Placebo (Mean Reduction from Baseline ± SE) | LSM Difference (95% CI) | P-value |
| Modified Gingival Index (MGI) at Day 28 | -0.29 ± 0.026 | -0.10 ± 0.021 | -0.181 (-0.248 to -0.114) | < 0.001 |
| Bleeding on Probing (BOP) % at Day 28 | -25% ± 7% | -7% ± 1.5% | - | < 0.001 |
LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval
Table 2: Efficacy of this compound on Biomarkers of Tissue Destruction (Phase 2a Trial) [2][3]
| Biomarker | Time Point | This compound vs. Placebo | P-value |
| MMP-8 Levels in GCF | Day 60 & 90 | Significant Reduction | < 0.05 |
| MMP-9 Levels in GCF | Day 28, 60 & 90 | Significant Reduction | < 0.05 |
GCF: Gingival Crevicular Fluid; MMP: Matrix Metalloproteinase
Table 3: Comparative Efficacy of Adjunctive Periodontitis Therapies
| Therapy | Study Population | Primary Outcome | Reported Efficacy |
| This compound | 39 patients with gingivitis and chronic periodontitis | Reduction in Modified Gingival Index (MGI) | Statistically significant reduction in MGI and BOP (p < 0.001) at day 28.[2] |
| Minocycline Hydrochloride (2% gel) + SRP | 127 patients with moderate-to-advanced chronic periodontitis | Reduction in Pocket Depth (PD) | Significantly greater reduction in PD, number of deep pockets, and BOP compared to SRP alone (p < 0.05).[5] |
| Doxycycline Hyclate (20 mg, twice daily) + SRP | 190 adult patients with periodontitis | Gain in Clinical Attachment Level (CAL) and reduction in Pocket Depth (PD) | Statistically significant gain in CAL and reduction in PD compared to placebo + SRP.[6] |
SRP: Scaling and Root Planing
Signaling Pathways and Experimental Workflows
Complement Cascade and this compound's Mechanism of Action
The following diagram illustrates the three pathways of the complement system converging at C3, and how this compound's inhibition of C3 cleavage blocks the downstream inflammatory cascade.
References
- 1. amyndas.com [amyndas.com]
- 2. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]
- 4. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Periostat (Doxycycline Hyclate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Amy-101
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Amy-101, a peptidic inhibitor of the central complement component C3. While a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions is not publicly available, this guide synthesizes general best practices for the disposal of investigational pharmaceutical compounds, ensuring a safe and compliant process.
General Disposal Principles
The disposal of any chemical, including investigational compounds like this compound, must adhere to local, state, and federal regulations. The overarching principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel.
Segregation and Waste Classification
Proper disposal begins with the correct segregation of waste. It is crucial to differentiate between various types of laboratory waste to ensure they are handled by the appropriate disposal streams.
Step 1: Segregate Pharmaceutical Waste To begin, separate all waste containing this compound from general laboratory and biohazardous waste. This is a critical first step as the disposal methods for these categories differ significantly.
Step 2: Controlled Substances Evaluation Assess whether this compound is classified as a controlled substance. If it is, its disposal must be handled in strict accordance with U.S. Drug Enforcement Administration (DEA) regulations, which typically involves a licensed reverse distributor.
Step 3: Hazardous Waste Determination Determine if this compound is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA). This classification is based on characteristics such as ignitability, corrosivity, reactivity, and toxicity. In the absence of a specific SDS, a conservative approach should be taken, treating the compound as potentially hazardous.
Disposal Procedures for Non-Hazardous this compound Waste
For this compound waste that has been confidently classified as non-hazardous, the following steps should be followed:
-
Consolidation : Collect all non-hazardous this compound waste, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.
-
Container Selection : Use a white pharmaceutical waste container with a blue lid for the collection of non-hazardous pharmaceutical waste.
-
Incineration : The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient.
Disposal Procedures for Hazardous this compound Waste
If this compound is determined to be, or is being treated as, hazardous waste, the following procedures apply:
-
Consolidation : Collect all hazardous this compound waste in a designated, leak-proof container that is compatible with the chemical properties of the compound.
-
Container Selection : Use a black pharmaceutical waste container specifically designated for RCRA hazardous waste.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other relevant hazard information.
-
Specialized Disposal : The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste contractor who will transport it for appropriate treatment, typically incineration.
Quantitative Data Summary
In the absence of specific quantitative data for this compound disposal, general guidelines for laboratory chemical waste should be followed.
| Waste Stream | Container Type | Disposal Method |
| Non-Hazardous Pharmaceutical Waste | White with Blue Lid | Incineration |
| Hazardous Pharmaceutical Waste (RCRA) | Black | Licensed Hazardous Waste Vendor |
| Trace Chemotherapy Waste | Yellow | Licensed Medical Waste Vendor |
| Controlled Substances | As per DEA regulations | Reverse Distributor |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are publicly available. Therefore, the primary method of disposal is through established pharmaceutical waste streams.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
